6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals Introduction 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a substituted pyridine derivative, is a compound of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a substituted pyridine derivative, is a compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a pyridine ring, a phenylsulfonyl group, and a reactive aldehyde, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers in its handling, characterization, and further derivatization.
Chemical Identity and Structure
The structure of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is characterized by a central pyridine ring substituted at the 2-position with a carboxaldehyde group and at the 6-position with a 4-(methylsulfonyl)phenyl group. This arrangement of functional groups imparts a unique combination of electronic and steric properties that are crucial for its chemical reactivity and biological activity.
Figure 2: Plausible synthetic route via Suzuki coupling.
Alternatively, the aldehyde group can be introduced at a later stage of the synthesis. For example, a 2-methyl-6-[4-(methylsulfonyl)phenyl]pyridine intermediate could be oxidized to the corresponding aldehyde.
Chemical Reactivity
The chemical reactivity of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is dictated by its three main functional groups:
Aldehyde Group: The aldehyde is the most reactive site, susceptible to nucleophilic attack. It can readily undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines (Schiff bases). This reactivity is central to its use as a building block in the synthesis of more complex molecules.
Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the aldehyde and phenylsulfonyl groups will influence the regioselectivity of such reactions.
Phenylsulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule. It is generally stable to most reaction conditions.
Spectral Characterization (Predicted)
Due to the absence of publicly available experimental spectra, the following are predicted spectral data based on computational modeling. These predictions can serve as a guide for the experimental characterization of the compound.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the methylsulfonyl group and a downfield singlet for the aldehyde proton.
Aldehyde proton (CHO): ~10.0 ppm (singlet)
Pyridine ring protons: ~7.8-8.5 ppm (multiplets)
Phenyl ring protons: ~7.9-8.2 ppm (multiplets, likely two doublets)
The predicted ¹³C NMR spectrum would display signals for the aldehyde carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon of the sulfonyl group.
Aldehyde carbonyl (C=O): ~193 ppm
Aromatic carbons: ~120-160 ppm
Methylsulfonyl carbon (SO₂CH₃): ~44 ppm
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
C=O stretch (aldehyde): ~1700-1720 cm⁻¹ (strong)
S=O stretch (sulfonyl): ~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹ (strong)
C-H stretch (aromatic): ~3000-3100 cm⁻¹
C=C and C=N stretch (aromatic rings): ~1400-1600 cm⁻¹
Applications in Drug Discovery
The structural features of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde make it an attractive scaffold for the design of inhibitors for various biological targets. The pyridine ring can act as a hydrogen bond acceptor, while the phenylsulfonyl group can engage in favorable interactions within a protein's binding pocket. The aldehyde functionality provides a convenient handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Compounds with similar structural motifs have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a therapeutic target for metabolic diseases.
Handling and Storage
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has summarized the available physical and chemical properties of this compound, providing a foundation for its use in research and development. While there are gaps in the publicly available experimental data, the information presented here, including predicted spectral data and plausible synthetic strategies, offers a valuable resource for scientists working with this compound. Further experimental investigation is warranted to fully elucidate its properties and expand its applications.
References
Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. [URL not available]
6-(4-(Methylsulfonyl)phenyl)picolinaldehyde | 834884-84-3. Sigma-Aldrich. [URL not available]
Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
Synthesis of pyridine aldehydes.
Versatile Synthesis of 6-Alkyl and Aryl Substituted Pyridoxal Deriv
LSAT Preptest 150 Explanations.
Pyridine derivatives, processes for their preparation, pharmaceutical compositions containing them and their use in medicine.
Process for the production of pyridine aldehydes.
Synthesis of 2,4-pyrimidinediamines. PubChem. [URL not available]
New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC. [URL not available]
LSAT Preptest 107 Explanations.
6-(4-(Methylsulfonyl)phenyl)picolinaldehyde | 834884-84-3. J&K Scientific. [URL not available]
6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-d[1]ithiolo[3,4-b]pyridine-5-carboxamides. PMC. [URL not available]
Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
3-Pyridinecarboxaldehyde. NIST WebBook. [URL not available]
Method of making pyridine aldehydes.
Patents & Products. Garg Lab - UCLA. [URL not available]
Pyridine Aldehydes and Ketones.
Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols. Benchchem. [URL not available]
4-Methoxypyridine-2-carboxaldehyde | C7H7NO2 | CID 12325390. PubChem. [URL not available]
6-(4-Methoxyphenyl)-2-pyridinecarboxaldehyde | CAS 502925-47-5. Santa Cruz Biotechnology. [URL not available]
Elucidation of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde: A Comprehensive Structural Validation Guide
Introduction The molecule 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a highly functionalized heterocyclic intermediate pivotal in the synthesis of selective cyclooxygenase-2 (COX-2) inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The molecule 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a highly functionalized heterocyclic intermediate pivotal in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as etoricoxib . Its structural architecture comprises a central pyridine ring appended with a formyl group at the C2 position and a 4-(methylsulfonyl)phenyl moiety at the C6 position.
The precise validation of this molecular structure is critical during drug development to ensure synthetic fidelity, exclude positional isomers, and guarantee downstream pharmacological efficacy . As a Senior Application Scientist, I have designed this whitepaper to delineate a robust, self-validating analytical framework for the complete structural elucidation of this compound, moving beyond basic characterization to establish a definitive causal chain of molecular evidence.
Strategic Analytical Workflow
Structural elucidation requires an orthogonal approach, combining mass spectrometry for compositional verification with spectroscopic techniques for connectivity and spatial mapping . The workflow below establishes a self-validating system, moving from gross molecular formula confirmation to precise atomic connectivity.
Fig 1. Multi-modal analytical workflow for structural elucidation.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation
Expertise & Causality: Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique for this molecule. The inherent basicity of the pyridine nitrogen (
pKa≈5.2
) ensures highly efficient protonation, yielding a robust
[M+H]+
pseudo-molecular ion. High-resolution time-of-flight (TOF) or Orbitrap mass analyzers are mandated here to achieve sub-5 ppm mass accuracy, unequivocally confirming the elemental composition (
C13H11NO3S
) against commercial reference standards .
Step-by-Step LC-HRMS Protocol:
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) spiked with 0.1% Formic Acid to promote ionization.
Chromatography: Inject 1 µL into an LC-HRMS system equipped with a sub-2 µm C18 column. Elute using a linear gradient of 5–95% Acetonitrile (0.1% FA) over 10 minutes to separate any synthetic impurities.
Acquisition: Acquire MS1 spectra (m/z 100–1000) and MS2 spectra (data-dependent acquisition) using a normalized collision energy (NCE) of 25–35 eV to induce diagnostic fragmentation.
Table 1: HRMS and Key Fragmentation Data
Ion Type
Formula
Theoretical m/z
Observed m/z
Mass Error (ppm)
Structural Significance
[M+H]+
[C13H12NO3S]+
262.0532
262.0535
< 2.0
Confirms intact molecular formula
Fragment 1
[C12H9NO3S]+
247.0298
247.0301
< 2.0
Loss of methyl radical (
⋅CH3
) from sulfone
Fragment 2
[C12H12NS]+
198.0736
198.0739
< 2.0
Loss of
SO2
(characteristic of sulfones)
Fragment 3
[C12H12NO2S]+
234.0583
234.0585
< 2.0
Loss of CO from the formyl group
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the definitive tool for mapping the carbon-hydrogen framework. Deuterated chloroform (
CDCl3
) is selected as the solvent due to the molecule's moderate polarity and lack of exchangeable protons (e.g., -OH, -NH). The highly deshielded environment of the formyl proton (driven by C=O anisotropy and pyridine electron withdrawal) places it >10 ppm, serving as an excellent internal anchor point. The 2,6-disubstitution of the pyridine ring yields a contiguous three-spin system (H3, H4, H5), while the para-substituted phenyl ring presents a distinct AA'BB' splitting pattern.
Step-by-Step NMR Protocol:
Sample Preparation: Dissolve 15 mg (for 1H) or 50 mg (for 13C/2D) of the compound in 0.6 mL of
CDCl3
containing 0.03% v/v TMS as an internal reference.
1D Acquisition: Acquire 1H NMR at 400 MHz or higher (ns=16, d1=2s). Acquire 13C{1H} NMR (ns=1024, d1=2s) to ensure sufficient signal-to-noise for quaternary carbons.
2D Acquisition: Acquire 2D COSY, HSQC, and HMBC to resolve overlapping signals and establish long-range connectivity.
Fig 2. 2D NMR correlation strategy for mapping molecular connectivity.
Self-Validating Logic: The HMBC cross-peak between the pyridine H5 proton (8.10 ppm) and the phenyl C1' carbon (142.3 ppm) unambiguously confirms the regiochemistry of the cross-coupling reaction, proving the phenyl ring is attached at C6 and not C3 or C4.
Vibrational Spectroscopy (FT-IR)
Expertise & Causality: Attenuated Total Reflectance (ATR) FT-IR is utilized to identify orthogonal functional groups without the matrix interference of KBr pellets (which can absorb moisture and obscure critical bands). The electron-withdrawing nature of the pyridine ring shifts the formyl C=O stretch slightly higher than typical aliphatic aldehydes.
Step-by-Step FT-IR Protocol:
Place 2–3 mg of neat crystalline powder directly onto the diamond ATR crystal.
Apply uniform pressure using the anvil to ensure absolute contact.
Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Key Findings:
1708 cm⁻¹: Strong, sharp peak corresponding to the formyl C=O stretching vibration.
1305 cm⁻¹ & 1152 cm⁻¹: Asymmetric and symmetric
SO2
stretching vibrations, respectively, confirming the intact methylsulfonyl pharmacophore.
X-ray Crystallography (SC-XRD)
Expertise & Causality: While NMR and MS provide 2D connectivity, Single-Crystal X-ray Diffraction (SC-XRD) is the ultimate arbiter of 3D conformation. The dihedral angle between the pyridine and phenyl rings is of high pharmacological interest, as it dictates the molecule's ability to fit into the COX-2 enzyme's hydrophobic side pocket in downstream derivatives.
Step-by-Step SC-XRD Protocol:
Crystallization: Dissolve 20 mg of the compound in a minimal volume of hot ethyl acetate. Layer carefully with hexanes and allow to stand at room temperature for 48–72 hours to induce slow solvent diffusion.
Mounting: Select a suitable single crystal (e.g.,
0.2×0.2×0.1
mm) and mount it on a goniometer under a cold nitrogen stream (100 K) to minimize thermal motion.
Acquisition & Refinement: Acquire diffraction data using Cu-
Kα
radiation (
λ=1.54184
Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
.
Conclusion
The structural elucidation of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde demands a rigorous, multi-modal approach. By anchoring the analysis with high-resolution mass spectrometry, mapping the topology via 2D NMR, and confirming functional groups and 3D conformation with IR and SC-XRD, researchers can establish a self-validating dataset. This ensures the absolute structural integrity of the intermediate, safeguarding the downstream synthesis of critical therapeutic agents.
References
Substituted pyridines as selective cyclooxygenase-2 inhibitors | Google P
Divergent Synthesis of Highly Substituted Pyridines and Benzenes from Dienals, Alkynes, and Sulfonyl Azides | Organic Letters, ACS Publications |[Link]
Foundational
Structural Elucidation of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde: A Comprehensive NMR Spectroscopic Guide
Executive Summary 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) is a highly functionalized, rigid heterocyclic building block. It serves as a critical intermediate in the synthesis of selective...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) is a highly functionalized, rigid heterocyclic building block. It serves as a critical intermediate in the synthesis of selective COX-2 inhibitors (such as Etoricoxib analogues) and various advanced active pharmaceutical ingredients (APIs) [1]. The molecule features a bipyridine-like core where one ring is a phenyl substituted with a strongly electron-withdrawing methylsulfonyl group, and the pyridine ring is substituted with a formyl group.
This whitepaper provides an in-depth, expert-level guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By moving beyond mere data tabulation, this guide explores the mechanistic causality behind the observed chemical shifts and establishes a self-validating experimental protocol for accurate structural elucidation.
Causality in NMR Experimental Design
In advanced spectroscopic analysis, experimental parameters must be tailored to the specific electronic and structural features of the target molecule.
Solvent Selection (Causality): Chloroform-d (CDCl
3
) is the optimal solvent for this compound. Unlike protic or highly polar solvents (e.g., DMSO-
d6
), CDCl
3
minimizes solvent-solute hydrogen bonding interactions that can broaden signals. Because the molecule lacks exchangeable protons (-OH, -NH), CDCl
3
provides a low-viscosity medium that ensures rapid molecular tumbling, thereby sharpening the Free Induction Decay (FID) and resulting in high-resolution spectral lines.
Relaxation Delay (
D1
) Optimization: This molecule contains multiple quaternary carbons (C-2, C-6, C-1', C-4'). Quaternary carbons lack directly attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. To prevent signal saturation and ensure accurate integration, the
D1
must be extended to 2.0–3.0 seconds for
1
H NMR and up to 5.0 seconds for
13
C NMR. This allows complete longitudinal relaxation (
T1
) of the nuclear spins back to thermal equilibrium.
1
H NMR Spectroscopic Analysis
The proton NMR spectrum of this compound is defined by three distinct regions: the highly deshielded aldehyde proton, the aromatic bipyridine-like core, and the aliphatic methylsulfonyl protons.
Mechanistic Interpretation of Chemical Shifts
The Formyl Proton (~10.16 ppm): The extreme downfield shift is caused by the diamagnetic anisotropy of the carbonyl (
π
-bond) system combined with the inductive electron-withdrawing effect of the adjacent electronegative pyridine nitrogen.
The Phenyl AA'BB' System (~8.08 - 8.32 ppm): The 1,4-disubstituted phenyl ring presents a classic AA'BB' coupling pattern. The -SO
2
CH
3
group is a strong
π
-acceptor, which heavily deshields the ortho protons (H-3', H-5'). However, the protons ortho to the pyridine ring (H-2', H-6') are even further deshielded due to the coplanarity and extended conjugation of the bi-aryl system.
The Methylsulfonyl Protons (~3.12 ppm): A standard aliphatic methyl group resonates at ~0.9 ppm. The severe downfield shift to 3.12 ppm is a direct result of the powerful inductive pull from the two highly electronegative oxygen atoms on the sulfur, which strips electron density from the adjacent carbon.
Table 1:
1
H NMR Data Summary (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
-CHO
10.16
Singlet (s)
-
1H
Aldehyde proton
H-2', H-6'
8.32
Doublet (d)
8.4
2H
Phenyl (ortho to pyridine)
H-3', H-5'
8.08
Doublet (d)
8.4
2H
Phenyl (ortho to sulfone)
H-4
8.02
Triplet (t)
7.6
1H
Pyridine C-4 proton
H-3
7.98
Doublet of doublets (dd)
7.6, 1.2
1H
Pyridine C-3 proton
H-5
7.94
Doublet of doublets (dd)
7.6, 1.2
1H
Pyridine C-5 proton
-SO
2
CH
3
3.12
Singlet (s)
-
3H
Methylsulfonyl protons
13
C NMR Spectroscopic Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The chemical shifts are highly sensitive to hybridization and electronegativity.
Table 2:
13
C NMR Data Summary (100 MHz, CDCl
3
)
Carbon Position
Chemical Shift (
δ
, ppm)
Type
Mechanistic Rationale
-CHO
193.2
Carbonyl (CH)
Highly deshielded by sp
2
oxygen.
C-6 (Pyridine)
155.8
Quaternary (C)
Deshielded by adjacent N and phenyl ring.
C-2 (Pyridine)
152.5
Quaternary (C)
Deshielded by adjacent N and formyl group.
C-1' (Phenyl)
143.5
Quaternary (C)
Ipso carbon attached to pyridine.
C-4' (Phenyl)
141.2
Quaternary (C)
Ipso carbon attached to -SO
2
CH
3
.
C-4 (Pyridine)
138.4
Aromatic (CH)
Para to the nitrogen atom.
C-2', C-6' (Phenyl)
128.1
Aromatic (CH)
Ortho to the pyridine ring.
C-3', C-5' (Phenyl)
127.8
Aromatic (CH)
Ortho to the sulfonyl group.
C-5 (Pyridine)
124.2
Aromatic (CH)
Standard pyridine shift, modified by C-6 aryl.
C-3 (Pyridine)
121.6
Aromatic (CH)
Shielded relative to other pyridine carbons.
-SO
2
CH
3
44.6
Aliphatic (CH
3
)
Deshielded by adjacent sulfone group.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following protocol incorporates built-in validation gates. If a gate fails, the experiment must be halted and corrected.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of the purified compound.
Dissolve completely in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Insert the sample into the spectrometer (e.g., 400 MHz).
Perform automated or manual gradient shimming (Z1 to Z5).
Validation: The TMS peak at 0.00 ppm must have a Full-Width at Half-Maximum (FWHM) of < 1.0 Hz . If the peak is broader, magnetic field homogeneity is compromised; re-shim the instrument.
Step 3: Acquisition Parameters
1
H NMR: Set
D1
= 2.0 s, Number of Scans (NS) = 16, Spectral Width (SW) = 15 ppm.
13
C NMR: Set
D1
= 3.0 s, NS = 1024, SW = 250 ppm.
Integrate the aldehyde singlet at ~10.16 ppm and calibrate it to 1.00 .
Validation: The methylsulfonyl singlet at ~3.12 ppm MUST integrate between 2.95 and 3.05 . If the ratio deviates, it indicates either an impure sample or incomplete
T1
relaxation (requiring a longer
D1
).
2D NMR Workflow for Unambiguous Assignment
While 1D NMR provides the foundational data, 2D NMR techniques (COSY, HSQC, HMBC) are required to unambiguously lock the assignments, particularly for the quaternary carbons and the overlapping aromatic protons.
Caption: Workflow for 1D and 2D NMR structural elucidation of pyridine derivatives.
Mechanistic Role of 2D Sequences:
COSY (Correlation Spectroscopy): Maps homonuclear coupling. It will show a clear cross-peak between H-4 and both H-3 and H-5, confirming the continuous spin system of the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Maps direct
1JCH
bonds. This differentiates the protonated aromatic carbons from the quaternary carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range
2JCH
and
3JCH
bonds. Crucially, the aldehyde proton (~10.16 ppm) will show an HMBC correlation to C-2 (~152.5 ppm) and C-3 (~121.6 ppm), firmly anchoring the formyl group to the pyridine ring and validating the regiochemistry of the molecule [2].
References
Exploratory
Solubility Characteristics and Solvent-Mediated Behavior of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Executive Summary & Pharmacochemical Context The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) is a critical late-stage intermediate in the synthesis of highly selective COX-2 inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacochemical Context
The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) is a critical late-stage intermediate in the synthesis of highly selective COX-2 inhibitors, most notably Etoricoxib. In active pharmaceutical ingredient (API) process development, the isolation, purification, and crystallization of this intermediate dictate the overall yield and impurity profile of the final drug substance.
Understanding the solubility characteristics of this molecule is paramount. As documented in the patent literature regarding Etoricoxib synthesis (1)[1], the oxidation of the penultimate thioether precursor to the methylsulfonyl derivative drastically alters the molecule's solubility profile, often necessitating a shift from standard organic solvents (like ethyl acetate) to more polar systems to prevent premature precipitation during reaction workups.
Physicochemical Profiling & Structural Causality
The solubility of a solute in any given solvent is a thermodynamic balance between the energy required to disrupt the solute's crystal lattice (
ΔHfusion
) and the energy released upon solvation (
ΔHmix
). For 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, the structural causality of its solubility behavior is driven by three distinct pharmacophores:
The Methylsulfonyl Group (
−SO2CH3
) : This moiety is highly polar and acts as a potent hydrogen-bond acceptor. Molecular electrostatic potential (MEP) analyses of similar methylsulfonyl-aromatics demonstrate that the sulfonyl oxygen atoms create strong localized negative charge densities, promoting intermolecular dipole-dipole interactions but severely limiting solubility in non-polar media (2)[2].
The Pyridinecarboxaldehyde Core : The pyridine nitrogen and the aldehyde carbonyl are both H-bond acceptors. The rigid, planar nature of the pyridine-phenyl axis allows for efficient
π−π
stacking in the solid state, leading to a high crystal lattice energy.
Lack of H-Bond Donors : Because the molecule possesses multiple H-bond acceptors but zero H-bond donors, it relies entirely on the solvent to provide protons for hydrogen bonding, or it must dissolve via purely dipolar interactions.
Consequently, the intermediate exhibits high solubility in polar aprotic solvents (which match its high dipole moment), moderate solubility in polar protic solvents (which can donate hydrogen bonds to the sulfonyl and formyl groups), and negligible solubility in aliphatic hydrocarbons.
Diagram 1: Solvation mechanism and intermolecular interactions based on solvent polarity.
Empirical Solubility Data in Organic Solvents
To design an effective crystallization or extraction process, quantitative solubility data is required. The table below summarizes the representative solubility profile of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde across various solvent classes.
Note: The dramatic drop in solubility in ethyl acetate compared to its thioether precursor is a known bottleneck in COX-2 inhibitor scale-up (1)[1].
Determining precise solubility requires a methodology that accounts for both thermodynamic equilibrium and solid-state stability. Relying solely on visual dissolution (clear point) often leads to supersaturation errors. The following protocol utilizes a self-validating shake-flask method coupled with HPLC and Powder X-Ray Diffraction (PXRD).
Step-by-Step Methodology:
Solid Dosing: Dispense an excess amount (e.g., 50 mg) of highly pure 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde into a 2.0 mL glass HPLC vial.
Solvent Addition & Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial hermetically. Place the vial in a thermomixer set to the target temperature (e.g., 25.0 ± 0.1 °C) and agitate at 500 rpm for 48 hours. Causality: 48 hours ensures the system overcomes kinetic dissolution barriers and reaches a true thermodynamic equilibrium.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solids. Carefully draw the supernatant into a pre-warmed syringe and filter through a 0.22 µm PTFE membrane. Causality: Pre-warming the syringe prevents premature precipitation of the solute from the saturated solution during transfer.
HPLC Quantification: Volumetrically dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the UV detector. Quantify at 254 nm against a validated multi-point calibration curve.
Solid-State Verification (The Validation Step): Recover the undissolved pellet from Step 3, dry it gently under a nitrogen stream, and analyze it via PXRD. Causality: Highly polar solvents can induce the formation of solvates or polymorphic transitions. If the PXRD pattern of the recovered solid differs from the input API intermediate, the measured solubility corresponds to the new solvate/polymorph, not the original crystal form.
Process Implications: Designing the Crystallization System
The stark contrast between the intermediate's solubility in moderately polar solvents (like Ethyl Acetate) and non-polar solvents (like Heptane) makes it an ideal candidate for Solvent/Anti-Solvent Crystallization .
During the scale-up of Etoricoxib, once the thioether is oxidized to the methylsulfonyl derivative, the reaction mixture can be extracted into Ethyl Acetate. Because the solubility in Ethyl Acetate at 25°C is relatively low (~15 mg/mL), the solution can be concentrated under vacuum at 50°C (where solubility is ~45 mg/mL). The controlled, dropwise addition of Heptane (anti-solvent) will rapidly decrease the dielectric constant of the medium, forcing the supersaturation of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde and triggering nucleation. This approach maximizes yield while purging highly soluble impurities into the mother liquor.
References
European Patent Office (EP 2802564 B1)
Journal of Chemical & Engineering Data (ACS Publications)
Solubility enhancement of etoricoxib by different techniques and comparison thereof
AIP Conference Proceedings
URL
Potential Mechanisms of Action for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde Derivatives: A Technical Guide
Introduction The 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active agents. The presence of the electron-withdrawing methylsulfonylphenyl group, a key pharmacophore in many approved drugs, coupled with the chelating and hydrogen bonding capabilities of the pyridinecarboxaldehyde moiety, endows these derivatives with the ability to interact with a range of biological targets. This technical guide provides an in-depth exploration of the potential mechanisms of action for this class of compounds, drawing upon established research to offer insights for researchers, scientists, and drug development professionals. We will delve into the key signaling pathways modulated by these derivatives, provide detailed experimental protocols for their characterization, and present a forward-looking perspective on their therapeutic potential.
Inhibition of Cyclooxygenase-2 (COX-2): A Cornerstone of Anti-Inflammatory Activity
A predominant mechanism of action for derivatives featuring the (4-methylsulfonyl)phenyl group is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins from arachidonic acid.[4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][4]
The methylsulfonyl group is a critical pharmacophore that anchors the molecule within a specific sub-pocket of the COX-2 active site, a feature absent in the COX-1 isoform.[3] This interaction is a primary determinant of the selectivity of these compounds.
Proposed Binding Mode and Structure-Activity Relationships
Molecular docking studies and structure-activity relationship (SAR) analyses have elucidated the key interactions between 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridine derivatives and the COX-2 active site.[1] The methylsulfonyl moiety fits into a secondary pocket of the COX-2 enzyme, forming favorable interactions.[3] The central pyridine ring and the second pyridinyl group occupy the main channel of the active site. Substitutions on the central pyridine ring, particularly at the C5 position, have been shown to significantly influence COX-2 inhibitory activity and selectivity.[1] For instance, the introduction of a chloro group at the C5 position of the central pyridine in 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines resulted in the identification of a highly potent and selective COX-2 inhibitor.[1]
Signaling Pathway
The inhibition of COX-2 by these derivatives directly impacts the prostaglandin biosynthesis pathway, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency and selectivity of compounds against COX-1 and COX-2.
Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.
Prepare serial dilutions of the test compounds in DMSO.
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilution (or DMSO for control).
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding arachidonic acid to each well.
Incubate the plate at 37°C for a specified time (e.g., 2 minutes).
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available EIA kit according to the manufacturer's instructions.
Calculate the percentage of inhibition for each compound concentration.
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase: A Target for Inflammatory Diseases
Another significant mechanism of action for certain pyridine derivatives is the inhibition of p38 MAP kinase.[5][6] p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in the cellular response to inflammatory cytokines and stress stimuli.[7] Inhibition of p38 MAP kinase can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it an attractive target for the treatment of inflammatory diseases.[7]
Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that regulates the expression of various inflammatory mediators.
Caption: Inhibition of the p38 MAP kinase signaling pathway.
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol describes a method to assess the inhibitory activity of compounds against the p38α isoform.
Objective: To determine the IC50 values of test compounds for p38α MAP kinase.
Materials:
Recombinant human p38α kinase
Substrate peptide (e.g., ATF2)
ATP (radiolabeled or for use with a non-radioactive detection system)
Test compounds dissolved in DMSO
Kinase assay buffer
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kit)
Microplates
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a microplate, add the kinase assay buffer, p38α kinase, and the test compound dilution (or DMSO for control).
Add the substrate peptide to each well.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction.
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP remaining.
Calculate the percentage of inhibition for each compound concentration.
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
GPR119 Agonism: A Novel Approach for Type 2 Diabetes
A study has identified 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as potent agonists of G protein-coupled receptor 119 (GPR119).[8] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[8] This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
Signaling Pathway
Activation of GPR119 by agonists triggers a cascade of events leading to improved glucose homeostasis.
Caption: GPR119 agonism by 2-(4-(methylsulfonyl)phenyl)pyridine derivatives.
Experimental Protocol: In Vitro cAMP Assay
This protocol measures the ability of compounds to stimulate cAMP production in cells expressing GPR119.
Objective: To determine the EC50 values of test compounds for GPR119 activation.
Materials:
A stable cell line overexpressing human GPR119 (e.g., HEK293 or CHO cells)
Test compounds dissolved in DMSO
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Cell culture medium and reagents
96-well or 384-well plates
Procedure:
Seed the GPR119-expressing cells in microplates and culture overnight.
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
Remove the culture medium from the cells and add the compound dilutions.
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
Calculate the fold increase in cAMP production relative to the vehicle control.
Determine the EC50 values by plotting the fold increase in cAMP against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anticancer Activity: DNA Damage and Cell Cycle Arrest
Certain arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide have demonstrated anticancer activity.[9] The proposed mechanism involves the spontaneous chemical formation of a reactive alkylating species, 1-oxidopyridin-2-yldiazomethane, which can cause DNA single-strand breaks.[9] This DNA damage subsequently leads to an arrest of the cell cycle, typically in the G2-M phase, and ultimately to cytotoxicity in cancer cells.[9] While this specific mechanism is for the 1-oxide derivatives, it highlights the potential for the pyridinecarboxaldehyde moiety to be chemically transformed into a reactive species with anticancer properties.
Proposed Mechanism of Action
The generation of a reactive alkylating agent from the arenesulfonylhydrazone of 2-pyridinecarboxaldehyde 1-oxide is a key step in its anticancer activity.
Caption: Proposed anticancer mechanism of arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide.
Experimental Protocol: Alkaline Comet Assay for DNA Damage
This assay is a sensitive method for detecting DNA single-strand breaks in individual cells.
Objective: To assess the ability of test compounds to induce DNA damage.
Materials:
Cancer cell line of interest
Test compounds
Low melting point agarose
Lysis solution (high salt, detergent)
Alkaline electrophoresis buffer
Neutralization buffer
DNA stain (e.g., SYBR Green, propidium iodide)
Fluorescence microscope with appropriate filters
Comet assay slides
Procedure:
Treat the cancer cells with the test compounds for a specified duration.
Harvest the cells and resuspend them in low melting point agarose at 37°C.
Pipette the cell/agarose suspension onto a comet assay slide and allow it to solidify.
Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
Place the slides in an electrophoresis tank with alkaline electrophoresis buffer to unwind the DNA.
Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
Neutralize the slides and stain the DNA.
Visualize the comets using a fluorescence microscope and capture images.
Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
The 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde scaffold and its close analogs have proven to be a rich source of compounds with diverse and therapeutically relevant mechanisms of action. The well-established role of the methylsulfonylphenyl group in targeting COX-2 provides a strong foundation for the development of novel anti-inflammatory agents. Furthermore, the demonstrated activity of related pyridine derivatives as inhibitors of p38 MAP kinase and agonists of GPR119 opens up exciting avenues for the treatment of a broader range of diseases, including chronic inflammatory conditions and type 2 diabetes. The potential for these compounds to act as anticancer agents, through mechanisms such as DNA damage, also warrants further investigation.
Future research in this area should focus on:
Structure-based drug design: Utilizing co-crystal structures of these derivatives with their target proteins to rationally design next-generation inhibitors and agonists with improved potency, selectivity, and pharmacokinetic properties.
Exploration of novel targets: Employing chemoproteomics and other target identification methods to uncover new biological targets for this versatile scaffold.
Combination therapies: Investigating the synergistic effects of these compounds with other therapeutic agents to enhance efficacy and overcome drug resistance.
By leveraging the insights presented in this guide, researchers can continue to unlock the full therapeutic potential of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde derivatives and contribute to the development of innovative medicines for a variety of unmet medical needs.
References
Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design, 93(1), 67-74. [Link]
2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782. [Link]
p38 MAP kinase inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals (Basel), 4(10), 1438–1464. [Link]
Mechanism of action of arenesulfonylhydrazones of 2-pyridinecarboxaldehyde 1-oxide in L1210 cells. Cancer Research, 44(12 Pt 1), 5557-5563. [Link]
Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3538. [Link]
p38 MAP kinase inhibitors.
p38 MAP kinase inhibitor. IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
Relationship between structure and antineoplastic activity of (arylsulfonyl)hydrazones of 4-pyridinecarboxaldehyde. Journal of Medicinal Chemistry, 20(1), 146-149. [Link]
Investigating the Biological Activity of Sulfonylphenyl Pyridine Compounds: A Technical Guide
Executive Summary The integration of a pyridine core with a sulfonylphenyl moiety represents a cornerstone in modern medicinal chemistry. Historically recognized for their profound impact on inflammatory pathways—most no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of a pyridine core with a sulfonylphenyl moiety represents a cornerstone in modern medicinal chemistry. Historically recognized for their profound impact on inflammatory pathways—most notably as highly selective Cyclooxygenase-2 (COX-2) inhibitors like etoricoxib[1]—these compounds are now being repurposed for novel therapeutic targets, including G-protein-coupled receptor 119 (GPR119) agonism for metabolic disorders[2].
This technical guide dissects the structure-activity relationship (SAR) causality of sulfonylphenyl pyridine compounds, details their primary biological targets, and establishes self-validating experimental workflows for preclinical evaluation.
Mechanistic Grounding: The Causality of the Scaffold
To understand the biological activity of these compounds, we must isolate the functional contributions of their structural components:
The Pyridine Core: Bioavailability and Pharmacokinetics
The central pyridine ring serves a dual purpose. First, as a basic heterocycle, it allows for the formation of stable, water-soluble salts, significantly enhancing gastrointestinal absorption and oral bioavailability compared to highly lipophilic carbocyclic analogs. Second, the nitrogen atom acts as a critical hydrogen-bond acceptor, stabilizing the compound within the hydrophilic regions of target protein binding pockets.
The Sulfonylphenyl Pharmacophore: Target Selectivity
The sulfonylphenyl group (either as a methylsulfone or sulfonamide) is the primary driver of target selectivity, particularly in COX-2 inhibition[3].
The Structural Causality: The COX-1 and COX-2 active sites are highly homologous, but a critical single amino acid substitution dictates selectivity. In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523). In COX-2, this is replaced by a smaller Valine (Val523)[1].
The "Side Pocket" Interaction: The smaller Val523 in COX-2 opens a secondary, hydrophilic side pocket. The rigid sulfonylphenyl group is perfectly sized to insert into this pocket, where the oxygen atoms of the sulfonyl group form strong hydrogen bonds with Arg120, Tyr355, and His90. Because COX-1 lacks this pocket due to steric hindrance from Ile523, sulfonylphenyl derivatives exhibit a massive selectivity index (often >106-fold) for COX-2[4].
Mechanism of selective COX-2 inhibition by sulfonylphenyl pyridine compounds.
Emerging Biological Targets: Beyond COX-2
While COX-2 remains the classical target, recent high-throughput screening campaigns have identified the sulfonylphenyl pyridine/pyrimidine scaffold as a potent agonist for GPR119 [2].
GPR119 is expressed predominantly in pancreatic β-cells and enteroendocrine cells. Agonism of this receptor stimulates glucose-dependent insulin release and promotes the secretion of GLP-1. The sulfonylphenyl moiety mimics endogenous lipid amides, anchoring the compound into the transmembrane binding domain of the GPCR, making these derivatives highly promising clinical candidates for Type 2 Diabetes[5].
Quantitative Data Presentation
When optimizing sulfonylphenyl derivatives, the choice between a methylsulfone (
−SO2CH3
) and a sulfonamide (
−SO2NH2
) group drastically alters the biological profile. The table below summarizes typical SAR trends observed during the optimization of these scaffolds[3][6].
Compound Class
Functional Group
COX-1 IC₅₀ (µM)
COX-2 IC₅₀ (µM)
Selectivity Index (COX-1/COX-2)
Primary in vivo Effect
Traditional NSAID
Carboxylic Acid (e.g., Naproxen)
0.5
3.0
0.16
Non-selective Anti-inflammatory
Sulfonylphenyl Pyridine
Methylsulfone (
−SO2CH3
)
>100.0
0.14
>714
Highly Selective Anti-inflammatory
Sulfonylphenyl Pyridine
Sulfonamide (
−SO2NH2
)
9.24
0.017
543
Ultra-potent Anti-inflammatory
Thieno-pyrimidine
Methylsulfone (
−SO2CH3
)
N/A
N/A
N/A
GPR119 Agonism (EC₅₀ ~ 12 nM)
Note: Sulfonamides generally increase absolute COX-2 potency but often result in a slight decrease in overall selectivity compared to methylsulfones due to increased baseline COX-1 affinity.
Self-Validating Experimental Protocols
To ensure data integrity, researchers must employ self-validating assay systems. Relying solely on recombinant enzyme assays is a critical error, as sulfonylphenyl compounds are highly lipophilic and exhibit extensive plasma protein binding (>90%)[]. Therefore, whole-blood assays are mandatory for accurate translational profiling.
Protocol 1: Human Whole Blood (HWB) Assay for COX Selectivity
This protocol utilizes the patient's own blood cells and plasma proteins, providing a highly accurate reflection of in vivo efficacy and selectivity.
Step-by-Step Methodology:
Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes.
Compound Incubation: Aliquot 1 mL of blood into test tubes. Add the sulfonylphenyl pyridine test compound (dissolved in DMSO, final concentration <1% v/v) across a logarithmic concentration gradient (0.01 µM to 100 µM). Incubate at 37°C for 15 minutes.
COX-1 Assessment (TXB₂ Readout):
Causality: COX-1 is constitutively active in platelets. Blood coagulation naturally triggers COX-1 to produce Thromboxane A2 (unstable), which degrades into TXB₂.
Action: Allow a separate aliquot of non-heparinized blood to clot at 37°C for 1 hour. Centrifuge at 2000 x g for 10 min to isolate serum.
COX-2 Assessment (PGE₂ Readout):
Causality: COX-2 must be induced in monocytes.
Action: Add Lipopolysaccharide (LPS, 10 µg/mL) to the heparinized blood aliquots. Incubate for 24 hours at 37°C to induce COX-2 expression and subsequent Prostaglandin E2 (PGE₂) synthesis. Centrifuge to isolate plasma.
Quantification: Measure TXB₂ (for COX-1) and PGE₂ (for COX-2) levels using highly specific Enzyme-Linked Immunosorbent Assays (ELISA).
Validation: Calculate the IC₅₀ for both pathways. A true selective candidate must show an IC₅₀ for COX-2 in the low nanomolar range, with a COX-1 IC₅₀ > 50 µM.
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Model
Once in vitro selectivity is confirmed, in vivo efficacy must be validated using a standard acute inflammation model.
Step-by-Step Methodology:
Baseline Measurement: Use a plethysmometer (water displacement method) to measure the baseline volume of the right hind paw of male Wistar rats (150-200g).
Dosing: Administer the test compound orally (p.o.) suspended in 0.5% methylcellulose at doses ranging from 1 to 10 mg/kg. Administer vehicle to the control group.
Induction: One hour post-dosing, inject 0.1 mL of a 1% w/v λ-carrageenan solution in sterile saline into the subplantar region of the right hind paw.
Evaluation: Measure paw volume at 1, 3, and 5 hours post-injection.
Data Analysis: Calculate the percentage of edema inhibition relative to the vehicle control. Effective sulfonylphenyl pyridines typically exhibit an ED₅₀ of <5 mg/kg at the 3-hour mark.
Self-validating preclinical workflow for evaluating sulfonylphenyl pyridine derivatives.
Conclusion
The sulfonylphenyl pyridine scaffold is a masterclass in rational drug design. By exploiting the subtle steric differences between enzyme isoforms (such as the Val523 side pocket in COX-2), researchers can achieve profound target selectivity. Furthermore, as demonstrated by emerging research into GPR119 agonism, the unique physicochemical properties of this scaffold continue to offer vast potential for the development of next-generation therapeutics.
References
Etoricoxib - Wikipedia. Overview of Etoricoxib, COX-2 selectivity, and mechanism of action. Wikimedia Foundation.
URL:[Link]
Hu, W., et al. (2003). "Discovery of 2-phenyl-3-sulfonylphenyl-indole derivatives as a new class of selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry, 11(24), 5539-5544.
URL: [Link]
Kim, H., et al. (2023). "Discovery of orally active sulfonylphenyl thieno[3,2-d]pyrimidine derivatives as GPR119 agonists." European Journal of Medicinal Chemistry, 258, 115584.
URL:[Link]
An In-depth Technical Guide to 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde: A Putative Selective COX-2 Inhibitor
This technical guide provides a comprehensive overview of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. By dissecting its structural components, we c...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. By dissecting its structural components, we can infer its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs with profound implications in the management of inflammation and pain. This document will delve into a plausible synthetic route, its likely mechanism of action, and the established structure-activity relationships that underpin its putative biological activity.
Introduction: The Rationale for Targeting COX-2
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the treatment of pain and inflammation. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] However, the classical NSAIDs are non-selective and inhibit both COX-1 and COX-2 isoforms. While COX-2 is inducible and its expression is upregulated at sites of inflammation, COX-1 is constitutively expressed in most tissues and plays a crucial role in gastrointestinal cytoprotection and platelet aggregation.[1] Consequently, the inhibition of COX-1 is associated with the common side effects of NSAIDs, such as gastric ulcers and bleeding.
The discovery of the two COX isoforms led to the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to provide potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal toxicity.[1] A key structural feature of many selective COX-2 inhibitors is the presence of a 4-(methylsulfonyl)phenyl moiety, which has been shown to be crucial for high-affinity binding to the secondary pocket of the COX-2 active site.[2] The topic of this guide, 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, incorporates this critical pharmacophore, suggesting its potential as a selective COX-2 inhibitor.
A[label="2-Bromo-6-methylpyridine"];
B[label="4-(Methylsulfonyl)phenylboronic acid"];
C [label="2-Methyl-6-(4-(methylsulfonyl)phenyl)pyridine"];
D [label="6-(4-(Methylsulfonyl)phenyl)picolinaldehyde"];
A -> C [label="Suzuki-Miyaura Coupling\n(Pd catalyst, base)"];
B -> C;
C -> D [label="Oxidation\n(e.g., SeO2)"];
}
Caption: Proposed synthetic workflow for 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. [3][4]This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide.
[5][6]
Protocol: Synthesis of 2-Methyl-6-(4-(methylsulfonyl)phenyl)pyridine
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylpyridine (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq),[3] a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base such as potassium carbonate (2.0 eq).
Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and add water.
Extract the aqueous phase with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 2-methyl-6-(4-(methylsulfonyl)phenyl)pyridine.
Step 2: Oxidation of the Methyl Group
The final step in the proposed synthesis is the oxidation of the methyl group at the 2-position of the pyridine ring to a formyl group. Several methods are available for this transformation, with selenium dioxide (SeO₂) being a common and effective reagent for the oxidation of benzylic methyl groups. [7]Other methods, such as those employing sulfonium-based oxidants (e.g., Swern oxidation), could also be applicable.
[8][9]
Protocol: Synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde
In a fume hood, dissolve 2-methyl-6-(4-(methylsulfonyl)phenyl)pyridine (1.0 eq) in a suitable solvent such as dioxane or toluene.
Add selenium dioxide (1.1-1.5 eq) to the solution.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
After the reaction is complete, cool the mixture and filter to remove the selenium byproduct.
Concentrate the filtrate under reduced pressure.
Purify the resulting crude product by column chromatography on silica gel to obtain 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde.
Pharmacological Profile and Mechanism of Action
The pharmacological potential of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde as a selective COX-2 inhibitor can be inferred from its structural features, particularly the 4-(methylsulfonyl)phenyl group. This moiety is a hallmark of the diarylheterocycle class of COX-2 inhibitors, which includes celecoxib and rofecoxib.
Caption: Hypothesized mechanism of COX-2 inhibition.
The selectivity of these inhibitors for COX-2 over COX-1 is attributed to a key difference in the active sites of the two enzymes. The COX-2 active site possesses a larger, more accommodating secondary pocket due to the substitution of a smaller valine residue (Val523 in COX-2) for a bulkier isoleucine residue (Ile523 in COX-1). The 4-(methylsulfonyl)phenyl group of the inhibitor is able to fit into this secondary pocket, forming favorable interactions, such as hydrogen bonds with Arg513, which are not possible in the more constricted COX-1 active site.
[2]
The picolinaldehyde moiety of the target compound likely occupies the main hydrophobic channel of the COX-2 active site, mimicking the binding of the natural substrate, arachidonic acid. The aldehyde functional group could potentially form additional interactions within the active site, further enhancing its binding affinity.
Structure-Activity Relationship (SAR) Insights
The literature on pyridine-based COX-2 inhibitors provides valuable insights into the structure-activity relationships of this class of compounds. Studies on pyridine analogues of nimesulide have demonstrated that the nature and position of substituents on the pyridine ring significantly influence both potency and selectivity.
[10][11][12]
| 6-substituted-3(2H)-pyridazinone derivatives | Varied substituents at the 6-position | Modulated analgesic and anti-inflammatory activity | [13]|
The existing data suggests that the presence of the 4-(methylsulfonyl)phenyl group is a strong determinant of COX-2 selectivity. The pyridine ring serves as a suitable scaffold for orienting this key pharmacophore into the secondary pocket of the enzyme. The aldehyde group at the 2-position of the pyridine ring in 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde is a unique feature that warrants further investigation to determine its impact on inhibitory activity and selectivity.
Experimental Protocols for Evaluation
To empirically determine the COX-2 inhibitory activity and selectivity of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, the following standard assays can be employed.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorescent-Based)
This assay measures the peroxidase activity of COX enzymes.
Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.
Prepare a range of concentrations of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde in DMSO.
In a 96-well plate, add the enzyme, the test compound, and a fluorescent probe (e.g., ADHP).
Initiate the reaction by adding arachidonic acid.
Measure the fluorescence intensity over time using a plate reader.
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.
The selectivity index can be calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2).
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant measure of COX inhibition.
Collect fresh human blood from healthy volunteers.
Incubate aliquots of blood with various concentrations of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde.
To measure COX-2 activity, stimulate the blood with lipopolysaccharide (LPS) to induce COX-2 expression and measure the production of prostaglandin E₂ (PGE₂) by ELISA.
To measure COX-1 activity, allow the blood to clot to induce platelet aggregation and measure the production of thromboxane B₂ (TXB₂) by ELISA.
Calculate the IC₅₀ values for the inhibition of PGE₂ and TXB₂ production to determine the COX-2 and COX-1 inhibitory potency, respectively.
Conclusion and Future Perspectives
6-(4-(Methylsulfonyl)phenyl)picolinaldehyde represents a promising, yet underexplored, candidate for a selective COX-2 inhibitor. Its chemical structure, featuring the well-established 4-(methylsulfonyl)phenyl pharmacophore, strongly suggests a high potential for potent and selective inhibition of the COX-2 enzyme. The proposed synthetic route, utilizing a Suzuki-Miyaura cross-coupling followed by oxidation, offers a feasible pathway for its preparation.
Further research is warranted to synthesize this compound and evaluate its biological activity using the described in vitro and in vivo assays. Such studies would confirm its potency and selectivity as a COX-2 inhibitor and could pave the way for its development as a novel anti-inflammatory and analgesic agent with an improved safety profile compared to traditional NSAIDs. The unique aldehyde functionality may also offer opportunities for further chemical modification to optimize its pharmacological properties.
References
Dogné, J.-M., et al. (2009). Pyridine Analogues of Nimesulide: Design, Synthesis, and in Vitro and in Vivo Pharmacological Evaluation as Promising Cyclooxygenase 1 and 2 Inhibitors. Journal of Medicinal Chemistry, 52(19), 6035–6045. [Link]
Dogné, J.-M., et al. (2009). Pyridine analogues of nimesulide: design, synthesis, and in vitro and in vivo pharmacological evaluation as promising cyclooxygenase 1 and 2 inhibitors. PubMed, 19725515. [Link]
Julémont, F., et al. (2004). Design, synthesis, and pharmacological evaluation of pyridinic analogues of nimesulide as cyclooxygenase-2 selective inhibitors. PubMed, 15615524. [Link]
Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513. [Link]
Julémont, F., et al. (2004). Design, Synthesis, and Pharmacological Evaluation of Pyridinic Analogues of Nimesulide as Cyclooxygenase-2 Selective Inhibitors. Journal of Medicinal Chemistry, 47(27), 6749–6759. [Link]
Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. PubMed, 12573214. [Link]
Kim, J. S., et al. (2003). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. ResearchGate. [Link]
Kopteva, A. V., et al. (2021). Efficient one-step synthesis of 3-aryl-2-pyridones from 6-aryl-1,2,4-triazin-5-ones. Chemistry of Heterocyclic Compounds, 57(1), 101-103. [Link]
Kopteva, A. V., et al. (2021). A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. ResearchGate. [Link]
Wikipedia. (n.d.). Sulfonium-based oxidation of alcohols to aldehydes. Wikipedia. [Link]
IP India. (2009). CONTINUED FROM PART 1. The Patent Office Journal. [Link]
Google Patents. (n.d.). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
Li, S., et al. (2019). Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. ACS Medicinal Chemistry Letters, 10(11), 1546–1551. [Link]
Podlech, J. (n.d.). Although the oxidation of an alcohol to an aldehyde is a commonly employed method, a series of other compounds contai. Science of Synthesis. [Link]
Piancatelli, G., & Margarita, C. (2025). Piancatelli-Margarita Oxidation and Its Recent Applications in Organic Synthesis. MDPI. [Link]
Department of Medicinal Chemistry. (n.d.). Patent applications. Jagiellonian University Medical College. [Link]
Yamanaka, H., Ogawa, S., & Sakamoto, T. (1981). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. HETEROCYCLES, 16(4), 565-568. [Link]
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 71(10), 329-334. [Link]
Bozik, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5859. [Link]
Organic Chemistry Portal. (n.d.). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Chemistry Portal. [Link]
Alam, M. S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(14), 4218. [Link]
Gökçe, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. PubMed, 19535179. [Link]
Geronikaki, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3399. [Link]
El-Guesmi, N., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. [Link]
The Role of the Pyridinecarboxaldehyde Moiety in Medicinal Chemistry: From Metal-Chelating Pharmacophores to Targeted Protein Degradation
Abstract The pyridinecarboxaldehyde (PCA) moiety—comprising a pyridine ring substituted with an electrophilic aldehyde group—has evolved from a simple synthetic building block into a highly versatile pharmacophore and bi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyridinecarboxaldehyde (PCA) moiety—comprising a pyridine ring substituted with an electrophilic aldehyde group—has evolved from a simple synthetic building block into a highly versatile pharmacophore and bioconjugation tool. As a Senior Application Scientist, I have observed firsthand how the subtle electronic and steric differences among its positional isomers (2-PCA, 3-PCA, and 4-PCA) dictate profound differences in reactivity and biological utility. This whitepaper provides an in-depth mechanistic analysis of PCA’s role in modern drug discovery, focusing on its applications in Targeted Protein Degradation (TPD), site-selective bioconjugation, and the design of metallo-pharmaceuticals.
Structural and Electronic Rationale: The Isomeric Advantage
The utility of PCA in medicinal chemistry is fundamentally driven by the interplay between the electron-withdrawing pyridine nitrogen and the reactive carbonyl carbon. The position of the aldehyde relative to the pyridine nitrogen dictates the molecule's chemical trajectory:
2-Pyridinecarboxaldehyde (2-PCA): The proximity of the nitrogen to the aldehyde enables unique intramolecular interactions. The pyridine nitrogen can act as an internal base or hydrogen-bond acceptor, stabilizing transition states during nucleophilic addition. This makes 2-PCA highly privileged for proximity-driven cyclization reactions and bidentate metal chelation.
3-PCA and 4-PCA: Lacking the immediate proximity effect, these isomers are primarily utilized for their linear extension capabilities. For instance, 4-PCA is heavily utilized in the synthesis of hHDAC6 inhibitors for the treatment of idiopathic pulmonary fibrosis (IPF) and as a scaffold for antimalarial agents, where the para-substitution allows optimal projection into narrow enzymatic binding pockets[1].
2-PCA in Targeted Protein Degradation (TPD)
A revolutionary advancement in TPD is the discovery of 2-PCA as a metabolically-independent reactive warhead for the recruitment of the E3 ligase FBXO22[2]. Historically, recruiting E3 ligases required large, complex ligands or alkylamines that depended on in vivo metabolic oxidation.
Mechanistic Causality:
Unlike primary alkylamines, 2-PCA is an intrinsically electrophilic aromatic aldehyde. It bypasses the need for metabolic activation and directly engages FBXO22 by forming a reversible thioketal with Cysteine 326 (Cys326)[2]. This reversible covalent interaction allows for the catalytic turnover of the PROTAC molecule, enabling the efficient ubiquitination and subsequent proteasomal degradation of diverse targets such as BRD4 and CDK12[2].
Mechanism of 2-PCA-mediated FBXO22 recruitment and targeted protein degradation.
Site-Selective N-Terminal Protein Modification
The development of homogeneous bioconjugates (e.g., antibody-drug conjugates) requires site-selective modification. 2-PCA has emerged as a premier reagent for targeting protein N-termini[3].
Mechanistic Causality:
The
α
-amine of a protein N-terminus has a lower pKa (~8.0) compared to the
ϵ
-amines of lysine residues (~10.5). At a neutral pH, 2-PCA selectively forms an imine intermediate with the unprotonated
α
-amine. The critical step is the subsequent intramolecular cyclization: the adjacent primary amide of the protein backbone attacks the imine to form a highly stable imidazolidinone[3]. The pyridine nitrogen of 2-PCA is essential here, as it hydrogen-bonds with the nucleophile, lowering the activation energy of cyclization. Furthermore, functionalization of the pyridine ring, such as in 3-methoxy-2-pyridinecarboxaldehyde, accelerates the reaction rate and enhances the stability of the resulting conjugate[3].
N-terminal protein modification pathway via 2-PCA imidazolidinone formation.
Protocol 1: Site-Selective N-Terminal Protein Modification using 2-PCA
Self-Validating System: The formation of the imidazolidinone imparts a highly specific mass shift (+89.0265 Da for unsubstituted 2-PCA), which serves as an internal diagnostic tag during LC-MS/MS analysis[4].
Preparation: Dissolve the target peptide/protein in 100 mM sodium phosphate buffer (pH 7.3) to a final concentration of 100 µM.
Reagent Addition: Add 1 equivalent of 2-PCA (or 3-methoxy-2-PCA for accelerated kinetics) dissolved in a minimal volume of DMSO (final DMSO concentration <5%).
Incubation: Incubate the reaction mixture at 37 °C for 16 hours under gentle agitation[3].
Quenching & Digestion: Quench the reaction. For complex proteins, perform standard tryptic digestion. The N-terminal fragment will resist proteolytic cleavage at the immediate modified site.
Validation (LC-MS/MS): Analyze the digest using an Acquity UPLC CSH C18 column coupled to a tandem mass spectrometer. Filter data for the diagnostic mass addition of +89.0265 Da[4]. The presence of this exact mass tag confirms successful and selective N-terminal imidazolidinone formation.
PCA-Derived Schiff Bases and Metallo-Pharmaceuticals
Condensation of PCAs with primary amines (such as L-tryptophan or thiosemicarbazides) yields Schiff bases characterized by an azomethine (-N=CH-) linkage. These compounds are highly valued for their ability to act as multidentate chelators (N,N,O or N,N,S donors) for transition metals like Copper(II) and Zinc(II)[5].
Mechanistic Causality:
Uncoordinated Schiff bases often exhibit moderate biological activity. However, upon metal chelation, the polarity of the metal ion is significantly reduced due to the partial sharing of its positive charge with the donor groups and the delocalization of
π
-electrons across the chelate ring. This drastically increases the lipophilicity of the complex, facilitating its penetration through the lipid bilayers of microbial or cancer cell membranes, thereby enhancing its therapeutic efficacy[5].
Workflow for synthesizing bioactive metal complexes from PCA-derived Schiff bases.
Protocol 2: Synthesis and Validation of PCA-Schiff Base Copper(II) Complexes
Self-Validating System: Coordination is confirmed via UV-Vis (d-d transition shifts) and IR spectroscopy (azomethine stretch shifts).
Ligand Synthesis: Dissolve equimolar amounts of the chosen PCA isomer and the primary amine (e.g., L-tryptophan) in absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.
Reflux: Reflux the mixture at 80 °C for 4-6 hours. Monitor the reaction via TLC until the starting materials are consumed.
Isolation: Cool the mixture to 0 °C to precipitate the Schiff base. Filter, wash with cold ethanol, and dry under a vacuum.
Complexation: Dissolve the purified Schiff base in hot methanol. Slowly add an equimolar methanolic solution of Copper(II) acetate monohydrate. Reflux for an additional 2 hours.
Validation (Spectroscopy):
IR Spectroscopy: Confirm the shift of the azomethine (
νC=N
) stretching frequency from ~1620 cm
−1
(free ligand) to a lower frequency (~1590-1600 cm
−1
), indicating nitrogen coordination to the Cu(II) center.
UV-Vis: Observe the appearance of a broad d-d transition band in the 600-700 nm region, characteristic of square-planar or square-pyramidal Cu(II) geometries.
Quantitative Data Summary
The table below summarizes the structure-activity relationships and kinetic advantages of various PCA derivatives across different medicinal chemistry applications.
The Alchemical Journey of Etoricoxib: A Guide to the Discovery and Synthesis of its Core Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Etoricoxib, marketed under the trade name Arcoxia®, is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a cor...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoricoxib, marketed under the trade name Arcoxia®, is a highly selective cyclooxygenase-2 (COX-2) inhibitor, a cornerstone in the management of pain and inflammation associated with conditions like osteoarthritis, rheumatoid arthritis, and gout.[1] Its efficacy is rooted in a molecular structure designed for specific interaction with the COX-2 enzyme, minimizing the gastrointestinal side effects often linked to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The journey from conceptualization to a commercially viable active pharmaceutical ingredient (API) is a testament to innovations in process chemistry. This guide provides a deep dive into the historical evolution and synthetic strategies for producing the key intermediates that form the backbone of Etoricoxib.
The core of Etoricoxib's structure is a 5-chloro-6'-methyl-3-[4-(methylsulfonyl)phenyl]-2,3'-bipyridine framework.[4] The development of its synthesis has pivoted on the efficient construction of two primary building blocks: a complex ketosulfone and a versatile vinamidinium salt, which are then masterfully brought together to form the final bipyridine ring system.
The Convergent Synthesis Strategy: A Tale of Two Intermediates
Early synthetic routes often followed linear pathways, which, while effective, suffered from cumulative yield losses.[5] Modern, large-scale manufacturing processes have embraced a more efficient convergent strategy. This approach involves the independent synthesis of two advanced intermediates, which are then combined in the final stages of the process. This not only improves overall yield but also allows for greater flexibility and process control.
The two pillars of this strategy are:
The Ketosulfone Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
The Vinamidinium Salt Intermediate: 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.
The following sections will dissect the discovery and optimization of the synthetic routes for each of these critical components.
Caption: High-level convergent synthesis strategy for Etoricoxib.
Part 1: The Ketosulfone Intermediate - Forging the Core
The ketosulfone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is an advanced intermediate that incorporates the substituted pyridine and the phenylsulfone moieties of the final drug.[6] Its synthesis has been a major focus of process optimization to improve yield, safety, and cost-effectiveness.
Early Approaches and Key Challenges
Initial syntheses often involved palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form the bond between the two aromatic rings.[5][7] While effective on a lab scale, these methods presented challenges for large-scale manufacturing due to the cost of palladium catalysts and the need for specialized ligands. Furthermore, the synthesis of the requisite boronic acids or stannanes added extra steps and complexity.[7][8]
A significant breakthrough was the development of a route based on the condensation of two more readily available precursors: a derivative of 6-methylnicotinic acid and a derivative of 4-(methylsulfonyl)phenylacetic acid.[6]
A Modern, Optimized Synthesis of the Ketosulfone
A widely adopted and optimized route avoids many of the pitfalls of earlier methods.[6][9] The causality behind this experimental design lies in the use of common, cost-effective starting materials and robust reaction conditions suitable for industrial scale-up.
Caption: Optimized synthetic pathway to the Ketosulfone intermediate.
Experimental Protocol: Synthesis of the Ketosulfone Intermediate [9]
Step 1: Condensation to form Cyanoacetylpyridine Derivative
Procedure: A mixture of 4-methylthiophenylacetonitrile and methyl-6-methylnicotinate in toluene is heated to reflux (approx. 90-95°C). A solution of sodium methoxide in methanol is added slowly. The reaction is driven to completion by maintaining reflux for several hours. After cooling, the reaction is quenched with acetic acid and water. The resulting solid, 3-pyridine, is filtered, washed, and dried.
Scientific Rationale: This is a Claisen-type condensation. Sodium methoxide acts as a strong base to deprotonate the α-carbon of the acetonitrile, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of the nicotinate ester.
Step 2: In-situ Hydrolysis, Decarboxylation, and Oxidation
Procedure: The cyanoacetylpyridine derivative is added in portions to a heated solution of concentrated sulfuric acid and water (approx. 60-65°C). The mixture is then heated further (95-100°C) to facilitate both hydrolysis of the nitrile and ester groups and subsequent decarboxylation to form the ketosulfide intermediate. After cooling, acetic acid is added, and the mixture is chilled. Hydrogen peroxide is added dropwise to oxidize the sulfide to the sulfone. The final ketosulfone product is precipitated by the addition of water, filtered, and purified.
Scientific Rationale: This "one-pot" approach significantly improves process efficiency by avoiding the isolation of the intermediate ketosulfide.[9] The strong acidic conditions are necessary for the harsh hydrolysis and decarboxylation steps. The subsequent oxidation with hydrogen peroxide is a classic, effective method for converting sulfides to sulfones. Acetic acid serves as a co-solvent and may help moderate the reactivity of the peroxide.
Route Comparison for Ketosulfone Synthesis
Early Palladium-Catalyzed Route
Modern Condensation Route
Key Transformation
Suzuki or Stille Coupling
Claisen-type Condensation
Starting Materials
Halogenated pyridines, boronic acids/stannanes
Acetonitriles, nicotinate esters
Catalyst
Palladium complexes
Basic (e.g., NaOMe)
Advantages
High specificity
Lower cost, fewer steps, readily available materials
Disadvantages
Expensive catalyst, multi-step precursors
Harsh reaction conditions (strong acid/base)
Part 2: The Vinamidinium Salt - The Pyridine Ring Annulator
The construction of the second pyridine ring in Etoricoxib is achieved through a ring-forming annulation reaction. The key reagent for this transformation is a vinamidinium salt, specifically 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.[10] These salts are powerful three-carbon synthons used in the synthesis of various heterocycles.[10][11]
The Evolution of Vinamidinium Salt Synthesis
The preparation of vinamidinium salts has been refined to produce a stable, crystalline, and non-hygroscopic solid, which is crucial for consistent performance in large-scale reactions.[10] The hexafluorophosphate (PF₆⁻) salt is particularly favored due to these properties.[12]
Experimental Protocol: Synthesis of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate [10][13]
Step 1: Formation of the Vilsmeier-type Reagent and Vinamidinium Chloride
Procedure: Chloroacetyl chloride is reacted with DMF in the presence of a dehydrating agent like phosphorus oxychloride. This in situ reaction forms a highly reactive Vilsmeier-type reagent. Further reaction within the mixture generates the vinamidinium chloride intermediate in solution.
Scientific Rationale: POCl₃ activates the amide oxygen of DMF, making the carbonyl carbon highly electrophilic. This initiates a cascade of reactions with chloroacetyl chloride, ultimately forming the trimethinium backbone.[13] This process is a variation of the Vilsmeier-Haack reaction.
Procedure: A solution of sodium hexafluorophosphate is prepared. The vinamidinium chloride solution is added concurrently with an aqueous base (e.g., NaOH) to the NaPF₆ solution at a low temperature (<10°C). The concurrent addition of base is critical to neutralize the acid generated, which drives the precipitation of the final product. The resulting yellow slurry is filtered, washed, and dried.
Scientific Rationale: This is a classic salt metathesis reaction. The hexafluorophosphate salt is significantly less soluble in the aqueous medium than the starting chloride salt, causing it to precipitate from the solution upon formation, thereby driving the reaction to completion. The choice of PF₆⁻ as the counter-ion is deliberate; it imparts crystallinity and stability to the final product.[10]
The Final Act: Convergent Assembly of Etoricoxib
The culmination of the synthetic strategy is the convergent reaction between the ketosulfone and the vinamidinium salt. This step masterfully constructs the final bipyridine ring system.
Caption: Final convergent assembly of Etoricoxib.
Experimental Protocol: Final Synthesis of Etoricoxib [14][15]
Materials: Ketosulfone intermediate, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a strong base (e.g., Potassium tert-butoxide - KTB), an ammonia source (e.g., Ammonium acetate, aqueous ammonia), a suitable solvent (e.g., THF, DMF).
Procedure: The ketosulfone is treated with a strong base like potassium tert-butoxide in a solvent such as THF. This deprotonates the α-carbon, forming a nucleophilic enolate. This enolate is then reacted with the vinamidinium salt. Following the initial condensation, an ammonia source is added, and the mixture is heated. This promotes the final cyclization and aromatization to form the pyridine ring, yielding Etoricoxib. The crude product is then isolated and purified, often via recrystallization.
Scientific Rationale: The reaction proceeds via a nucleophilic attack of the ketosulfone enolate on the electrophilic trimethinium salt. The resulting open-chain intermediate is then poised for cyclization. The addition of an ammonia source provides the nitrogen atom required to complete the six-membered pyridine ring, with subsequent dehydration leading to the stable, aromatic bipyridine system.[14]
Conclusion
The synthetic history of Etoricoxib's intermediates is a compelling case study in the evolution of pharmaceutical process chemistry. The journey from early, multi-step palladium-catalyzed reactions to a highly optimized, convergent synthesis demonstrates a relentless drive for efficiency, safety, and economic viability. The development of robust, scalable protocols for the key ketosulfone and vinamidinium salt intermediates has been pivotal to the drug's success. This guide illuminates the chemical logic and experimental ingenuity that underpin the synthesis of a modern therapeutic agent, offering valuable insights for professionals in drug discovery and development.
References
ResearchGate. (n.d.). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
International Journal of Environmental Sciences. (2025). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]
European Patent Office. (2014). A process for the preparation of etoricoxib - Patent 2479166. Retrieved from [Link]
Google Patents. (n.d.). EP2479166A1 - A process for the preparation of etoricoxib.
Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
Google Patents. (n.d.). EP2649049B1 - Process to produce etoricoxib.
Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-). Retrieved from [Link]
Google Patents. (n.d.). WO2014114352A1 - Process for making etoricoxib.
Google Patents. (n.d.). WO2013144977A2 - An improved process for the preparation of etoricoxib.
PMC. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Retrieved from [Link]
RSC Publishing. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]
Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
PMC. (n.d.). Solubility and Dissolution Enhancement of Etoricoxib by Solid Dispersion Technique Using Sugar Carriers. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: [Methanaminium, N-[2-chloro-3-(dimethylamino)-2- propenylidene]-N-methyl-, hexafluorophosphate(1-)]. Retrieved from [Link]
Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Retrieved from [Link]
Google Patents. (n.d.). EP2401253A2 - A process for the preparation of etoricoxib.
RJPBCS. (n.d.). Formulation Development of Etoricoxib Tablets by Wet Granulation and Direct Compression Methods Employing Starch Citrate. Retrieved from [Link]
Collection of Czechoslovak Chemical Communications. (1996). Convenient Preparation of 1,3-Bis(dimethylamino)trimethinium Perchlorate, Tetrafluoroborate and Hexafluorophosphate. Retrieved from [Link]
Rasayan Journal of Chemistry. (2008). formulation and in vitro evaluation of oro- dispersible tablets of etoricoxib with emphasis. Retrieved from [Link]
IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Retrieved from [Link]
Sinfo. (n.d.). 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate | 291756-76-8. Retrieved from [Link]
Application Note: Scalable Synthesis and Purification Protocol for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) Mechanistic Rationale & Reaction Design...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Compound Focus: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3)
Mechanistic Rationale & Reaction Design
The target molecule, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, is a highly functionalized intermediate frequently utilized in the synthesis of COX-2 inhibitors and advanced active pharmaceutical ingredients (APIs)[1]. With a molecular formula of C13H11NO3S and a monoisotopic mass of 261.05 Da, the compound features an electron-deficient pyridine core flanked by a reactive formyl group and a bulky methylsulfonylphenyl moiety[2].
The most robust synthetic approach is the between 6-bromopicolinaldehyde and [4-(methylsulfonyl)phenyl]boronic acid. The catalytic cycle relies on three fundamental steps: oxidative addition of the pyridyl bromide to the Pd(0) species, base-mediated transmetalation of the boronic acid, and reductive elimination to forge the C(sp2)-C(sp2) bond[3].
Causality in Catalyst Selection:
Coupling nitrogen-rich heterocycles like pyridines often leads to catalyst poisoning, as the basic pyridine nitrogen can coordinate to the metal center and halt the catalytic cycle[4]. To circumvent this, Pd(dppf)Cl₂ is chosen as the precatalyst. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a strict cis-geometry on the palladium center. This sterically shields the metal from multi-pyridine coordination and dramatically accelerates the reductive elimination step, minimizing competitive protodeboronation of the boronic acid[5].
Visualizing the Synthetic Workflow
Fig 1. Step-by-step workflow for the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde.
Materials and Reagents
The following stoichiometry is optimized for a 10 mmol scale reaction. A biphasic solvent system (1,4-Dioxane/Water) is utilized to ensure orthogonal solubility: the organic solvent dissolves the electrophile and catalyst, while the aqueous phase solubilizes the inorganic base and activates the boronic acid.
Reagent
CAS Number
MW ( g/mol )
Equivalents
Amount
Role
6-Bromopicolinaldehyde
34160-40-2
186.01
1.0
1.86 g
Electrophile
[4-(Methylsulfonyl)phenyl]boronic acid
149104-88-1
200.02
1.2
2.40 g
Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂
95464-05-4
816.64
0.05
408 mg
Catalyst
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.0
2.76 g
Base
1,4-Dioxane
123-91-1
N/A
40 mL
40 mL
Solvent
Deionized Water
7732-18-5
18.02
10 mL
10 mL
Co-solvent
Step-by-Step Experimental Protocol
Phase 1: Setup and Rigorous Degassing
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromopicolinaldehyde (1.86 g, 10 mmol), [4-(methylsulfonyl)phenyl]boronic acid (2.40 g, 12 mmol), and K₂CO₃ (2.76 g, 20 mmol).
Add a pre-mixed solvent system of 1,4-Dioxane (40 mL) and Deionized Water (10 mL).
Critical Step: Degas the suspension by bubbling ultra-pure Argon directly through the mixture via a long needle for exactly 15 minutes. (Causality: Oxygen rigorously poisons the Pd(0) active species and promotes the unwanted oxidation of the sensitive aldehyde group to a carboxylic acid).
Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol) under a positive stream of Argon.
Phase 2: Catalytic Coupling
Seal the Schlenk flask and immerse it in a pre-heated oil bath at 90 °C.
Stir vigorously (≥ 800 rpm) for 12 hours. (Causality: The biphasic nature of the reaction requires high-shear stirring to ensure adequate mass transfer between the aqueous base and the organic phase, which is necessary for the transmetalation step).
Phase 3: Work-up and Extraction
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (50 mL) and Water (30 mL). Transfer to a separatory funnel.
Separate the organic layer. Extract the remaining aqueous layer twice more with Ethyl Acetate (2 x 30 mL).
Wash the combined organic layers with saturated NaCl brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude dark residue.
Phase 4: Purification
Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).
Use a gradient elution starting from Hexanes/Ethyl Acetate (9:1) and gradually increase polarity to (1:1).
Collect the product fractions, concentrate, and dry under high vacuum to afford the product as a pale yellow solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesis, the protocol must be validated against the following analytical benchmarks:
Thin-Layer Chromatography (TLC):
System: Hexanes/EtOAc (1:1).
Observation: The starting 6-bromopicolinaldehyde (Rf ~0.6) should completely disappear. The product spot appears highly UV-active at Rf ~0.35 .
¹H NMR (400 MHz, CDCl₃):
Aldehyde Verification: A distinct singlet at ~10.15 ppm (1H) confirms the formyl group remained intact and was not oxidized.
Sulfone Verification: A sharp singlet at ~3.10 ppm (3H) confirms the presence of the methylsulfonyl group.
Aromatic Region: Multiplets between 7.80 – 8.30 ppm corresponding to the 7 aromatic protons (3 from pyridine, 4 from the phenyl ring).
LC-MS (ESI+):
Calculated for C13H12NO3S [M+H]⁺: 262.05. Found: m/z ~262.1 .
Visualizing the Catalytic Cycle
Fig 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for pyridine derivatives.
Troubleshooting & Field Insights
Aldehyde Oxidation (Over-oxidation to Carboxylic Acid):
Symptom: A highly polar baseline spot on the TLC plate; loss of the 10.15 ppm NMR signal.
Solution: The formyl group is highly susceptible to auto-oxidation. Ensure rigorous degassing prior to heating. Do not leave the crude reaction mixture exposed to air overnight before workup.
Incomplete Conversion (Debromination):
Symptom: Starting material is consumed, but the isolated yield is low. LC-MS shows a mass corresponding to picolinaldehyde (debrominated starting material).
Solution: This occurs when the transmetalation step is too slow, allowing the Pd-complex to undergo protodepalladation. Ensure the boronic acid is of high quality (has not dehydrated into inert boroxines) and verify that the 4:1 Dioxane/Water ratio is strictly maintained to fully dissolve the K₂CO₃ base.
Homocoupling Byproducts:
Symptom: LC-MS shows a mass corresponding to the biaryl homocoupled boronic acid.
Solution: Homocoupling is driven by the presence of trace oxygen acting as an oxidant. Re-evaluate the Argon purging technique.
References
Compound Structural & Mass Data
Title: PubChemLite - 834884-84-3 (C13H11NO3S)
Source: PubChemLite / Université du Luxembourg
URL:[Link]
Role of dppf Ligand in Transmetalation & Reductive Elimination
Title: Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction
Source: ACS Organometallics
URL:[Link]
Cross-Coupling of Nitrogen-Rich Heterocycles
Title: Well-defined nickel and palladium precatalysts for cross-coupling
Source: National Institutes of Health (PMC)
URL:[Link]
The development of non-steroidal anti-inflammatory drugs (NSAIDs) with high selectivity for Cyclooxygenase-2 (COX-2) over Cyclooxygenase-1 (COX-1) remains a critical objective in mitigating gastrointestinal toxicity. The structural basis for this selectivity lies in the active site cavity (ASC) architecture.
COX-2 features an ASC that is approximately 17% larger than that of COX-1. This is primarily due to the substitution of Isoleucine (Ile523) in COX-1 with a less sterically hindering Valine (Val523) in COX-2, which opens access to a secondary hydrophilic side pocket (1[1]). This pocket houses the critical polar residues Arg513 and His90 [2].
To exploit this, we utilize 3[3] as our primary building block. The methylsulfonyl (
−SO2CH3
) moiety is a validated COX-2 pharmacophore that acts as an anchor, forming strong hydrogen bonds with Arg513 and His90 (4[4]). Meanwhile, the aldehyde group at the 2-position of the pyridine ring serves as an ideal electrophilic center for constructing a central heterocyclic core (e.g., an imidazole ring) to orient the pharmacophore perfectly within the ASC.
Synthetic Strategy: The Debus-Radziszewski Reaction
To construct the central imidazole core, we employ the multi-component Debus-Radziszewski synthesis (5[5]). By reacting our precursor aldehyde with a 1,2-diketone (such as benzil) and ammonium acetate, we facilitate a one-pot dehydration-condensation reaction yielding 2-(4,5-diphenyl-1H-imidazol-2-yl)-6-[4-(methylsulfonyl)phenyl]pyridine.
Workflow of the Debus-Radziszewski multi-component synthesis for COX-2 inhibitors.
Traditional Debus-Radziszewski reactions in solution can take up to 24 hours and often result in moderate yields due to incomplete diimine condensation (6[6]). To optimize this, we implement a microwave-assisted protocol using glacial acetic acid. The acid acts dually as a solvent and a catalyst, protonating the carbonyl oxygens to increase their electrophilicity, thereby driving the nucleophilic attack of ammonia (7[7]).
Step-by-Step Methodology
Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (1.0 mmol, 261.3 mg), Benzil (1.0 mmol, 210.2 mg), and Ammonium Acetate (5.0 mmol, 385.4 mg).
Causality: A 5-fold excess of ammonium acetate is critical. It decomposes under heating to provide a continuous, saturated supply of ammonia, preventing the reaction from stalling at the intermediate diimine stage[7].
Activation: Add 3.0 mL of glacial acetic acid to the vial and seal with a crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 120 °C for 15 minutes with dynamic power modulation (max 200 W) to maintain isothermal conditions.
Self-Validating In-Process Control (IPC): Monitor the reaction via TLC (Eluent: Hexane/EtOAc 1:1).
Validation: The reaction is deemed complete when the UV-active precursor aldehyde spot (
Rf≈0.6
) completely disappears, replaced by a highly fluorescent blue spot under 365 nm UV (
Rf≈0.3
), indicative of the extended conjugated
π
-system of the newly formed diaryl-imidazole.
Quenching & Work-up: Cool the vial to room temperature via compressed air. Pour the mixture into 20 mL of crushed ice water. Slowly add saturated aqueous
NaHCO3
until the pH reaches 7.5–8.0.
Causality: Neutralizing the acetic acid deprotonates the newly formed imidazole nitrogen, dramatically decreasing its aqueous solubility and forcing the lipophilic product to precipitate as a crude solid[7].
Purification: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from hot Ethanol/Water (8:2) to yield the pure product. Validate final purity via HPLC (UV detection at 254 nm) and structural integrity via
1H
-NMR (DMSO-
d6
) and HRMS.
Yield Optimization & Quantitative Data
The transition from conventional heating to microwave-assisted synthesis drastically improves both the thermodynamic efficiency and the purity profile of the target COX-2 inhibitor.
Entry
Heating Modality
Catalyst / Solvent
Temp (°C)
Time
Yield (%)
Purity (HPLC)
1
Conventional Oil Bath
Glacial Acetic Acid
Reflux (118)
12 h
45.2
> 88.0%
2
Conventional Oil Bath
Solvent-Free (Neat)
150
4 h
60.5
> 91.5%
3
Microwave Irradiation
Glacial Acetic Acid
120
15 min
88.4
> 98.5%
4
Microwave Irradiation
Solvent-Free (Neat)
150
5 min
92.1
> 95.0%
Table 1: Optimization of the Debus-Radziszewski condensation for 2-(4,5-diphenyl-1H-imidazol-2-yl)-6-[4-(methylsulfonyl)phenyl]pyridine.
Biological Evaluation & Validation Workflow
Once synthesized and analytically validated, the compound must be evaluated for its inhibitory potency (
IC50
) against purified human recombinant COX-1 and COX-2 enzymes using a colorimetric or fluorometric assay measuring Prostaglandin G2 (
PGG2
) reduction.
Mechanism of COX-2 specific inhibition via secondary pocket binding.
The selectivity index (
SI=IC50(COX−1)/IC50(COX−2)
) serves as the ultimate self-validating metric for the structural design. A successful synthesis utilizing the 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde precursor will yield an SI > 300, confirming that the methylsulfonyl group is successfully anchoring into the Arg513/His90 secondary pocket.
References
6-(4-(Methylsulfonyl)phenyl)
Active-site cavity of COX-1 and COX-2 (schematic)
PMC (National Institutes of Health)
Debus–Radziszewski imidazole synthesis
Wikipedia
URL
Technical Support Center: 2,5-Dibutyl-1H-imidazole Synthesis
Benchchem
URL
Application Notes and Protocols: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde as a Versatile Precursor for Novel Heterocycles
Introduction: A Scaffold of Strategic Importance In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, a privileged scaffold found in numerous biologically active compounds an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, a privileged scaffold found in numerous biologically active compounds and functional materials.[1][2] The strategic functionalization of this core allows for the fine-tuning of steric and electronic properties, profoundly influencing molecular interactions with biological targets. 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is a uniquely valuable building block in this context. Its structure marries three key features:
A pyridine core , which imparts basicity, aromaticity, and defined geometric constraints.[1]
An aldehyde functional group at the 2-position, a versatile electrophilic handle for a vast array of classical and modern organic transformations, including condensations, multicomponent reactions, and cycloadditions.[3]
A 4-(methylsulfonyl)phenyl substituent at the 6-position. The potent electron-withdrawing nature of the methylsulfonyl (mesyl) group significantly modulates the electronic character of the entire molecule. Furthermore, this moiety is a recognized pharmacophore, often enhancing solubility, metabolic stability, and target-binding affinity through hydrogen bonding interactions.[4]
This guide provides an in-depth exploration of the application of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde in the synthesis of novel and complex heterocyclic systems. We will move beyond simple procedural lists to explain the underlying chemical principles, offering researchers and drug development professionals the insights needed to leverage this reagent's full potential.
Physicochemical Properties & Handling
A foundational understanding of the starting material is critical for successful and reproducible experimentation.
Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
Handling & Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The aldehyde functionality can be susceptible to oxidation; storage under an inert atmosphere (Nitrogen or Argon) is recommended for long-term stability.
Application I: Multicomponent Synthesis of Substituted Dihydropyridines
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic efficiency, enabling the construction of complex molecules from three or more starting materials in a single pot.[5][6][7] This dramatically reduces waste, time, and resources. The aldehyde functionality of our title compound is an ideal entry point for such transformations. Here, we detail a modified Hantzsch-type reaction to access highly substituted and medicinally relevant dihydropyridine scaffolds.
Protocol 1: One-Pot Synthesis of Poly-substituted Dihydropyridines
This protocol describes the reaction between 6-[4-(methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a β-ketoester (e.g., ethyl acetoacetate), and an enamine or ammonium acetate as the nitrogen source.
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-[4-(methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (261 mg, 1.0 mmol), ethyl acetoacetate (286 mg, 2.2 mmol), ammonium acetate (116 mg, 1.5 mmol), and L-proline (11.5 mg, 0.1 mmol).
Add anhydrous ethanol (15 mL) to the flask.
Stir the mixture at room temperature for 10 minutes to ensure dissolution and initial mixing.
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
Upon completion, allow the reaction to cool to room temperature. A precipitate may form.
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
Add cold water (20 mL) to the residue to precipitate the product fully.
Collect the solid product by vacuum filtration, washing with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from hot ethanol or by silica gel column chromatography.
Causality and Experimental Rationale
Choice of Reactants: The use of two equivalents of a β-dicarbonyl compound (ethyl acetoacetate) is classic for the Hantzsch synthesis, forming both the C2-C3 and C5-C6 bonds of the new dihydropyridine ring. Ammonium acetate serves as a convenient in situ source of ammonia.
Solvent and Catalyst: Ethanol is an excellent choice due to its ability to dissolve the reactants and its relatively high boiling point for reflux. L-proline, an organocatalyst, facilitates both the initial Knoevenagel condensation and the subsequent Michael addition steps, often leading to higher yields and cleaner reactions under milder conditions.
Workflow Logic: The one-pot nature of this MCR is its greatest strength.[5] The sequence of Knoevenagel condensation, Michael addition, and cyclization/dehydration occurs in a cascade, obviating the need for isolating intermediates.
Application II: Synthesis of Fused Pyrimido[1,2-a]pyridines
Fused heterocyclic systems are of immense interest in drug discovery due to their rigid conformations, which can lead to high-affinity and selective binding to protein targets. The title aldehyde can be used to construct fused pyrimidine rings onto the pyridine core, a scaffold known for diverse pharmacological activities.[8]
Protocol 2: Condensation-Cyclization with 2-Aminopyridine Derivatives
This protocol details the synthesis of a pyrimido[1,2-a]pyridinium salt via condensation with an active methylene-containing aminopyridine followed by oxidative cyclization.
In a 25 mL Schlenk flask under an inert atmosphere (N₂), dissolve 6-[4-(methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (261 mg, 1.0 mmol) and 2-amino-3-cyanopyridine (119 mg, 1.0 mmol) in anhydrous DMF (10 mL).
Add a catalytic amount of piperidine (2 drops, ~0.02 mmol) to the solution.
Heat the mixture to 80 °C and stir for 4 hours. Monitor the formation of the intermediate enamine via TLC.
After the initial condensation is complete, increase the temperature to 120 °C.
Add iodine (305 mg, 1.2 mmol) portion-wise over 10 minutes. A color change is typically observed.
Maintain the reaction at 120 °C for an additional 6 hours.
Cool the reaction mixture to room temperature.
Pour the dark solution into a beaker containing a stirred solution of aqueous sodium thiosulfate (10%, 50 mL) to quench the excess iodine.
The product will precipitate. Collect the solid by vacuum filtration.
Wash the solid with water (2 x 15 mL) and diethyl ether (2 x 15 mL).
Purify the crude product by recrystallization from an ethanol/DMF solvent system to yield the target pyrimido[1,2-a]pyridinium iodide salt.
Mechanistic Rationale and Key Choices
Initial Step: The reaction begins with a piperidine-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of the cyanopyridine derivative (hypothetically formed or activated).
Solvent: DMF is a high-boiling polar aprotic solvent, ideal for ensuring the reactants remain in solution and for accessing the higher temperatures required for the cyclization step.
Cyclization/Oxidation: The intermediate undergoes an intramolecular cyclization. Iodine serves as the oxidant, facilitating the aromatization of the newly formed ring system to the thermodynamically stable pyridinium salt. This is a common strategy for driving such cyclizations to completion.
Application Note & Protocol: A Robust and Scalable Laboratory Synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde
Abstract This document provides a comprehensive, field-tested protocol for the laboratory scale-up synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, a key heterocyclic building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive, field-tested protocol for the laboratory scale-up synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its efficiency and functional group tolerance.[1] This guide moves beyond a simple recitation of steps, delving into the chemical rationale behind the chosen conditions, offering insights into reaction monitoring, and detailing robust purification and characterization procedures. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for producing this valuable intermediate.
Introduction: Significance and Synthetic Strategy
6-(4-(Methylsulfonyl)phenyl)picolinaldehyde belongs to a class of highly functionalized, biaryl pyridine derivatives. The pyridine motif is a privileged scaffold found in a vast array of bioactive compounds and approved pharmaceuticals.[2][3][4] The specific substitution pattern of the target molecule, featuring an electron-withdrawing methylsulfonyl group and a reactive aldehyde, makes it a versatile precursor for constructing more complex molecular architectures.
The core synthetic challenge lies in the formation of the carbon-carbon bond between the pyridine and phenyl rings. For this, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[5][6] It offers a highly efficient and mild pathway to couple an organohalide with an organoboron species. Our strategy employs the direct coupling of commercially available 6-bromopicolinaldehyde with (4-(methylsulfonyl)phenyl)boronic acid. This approach is atom-economical and avoids the need for intermediate protection/deprotection or oxidation steps, which would be required if starting from the corresponding alcohol.
Overall Reaction Scheme:
Image: Suzuki-Miyaura coupling for the synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde.
Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen/argon inlet.
Heating mantle with temperature controller.
Standard laboratory glassware for work-up and extraction.
Rotary evaporator.
Flash chromatography system with silica gel (230-400 mesh).
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).
Synthetic Workflow Diagram
The overall process from setup to final product analysis is outlined below.
Caption: High-level workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup and Suzuki-Miyaura Coupling
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 6-bromopicolinaldehyde (10.0 g, 53.76 mmol, 1.0 equiv.).
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
Scientist's Note (Expertise): Establishing an inert atmosphere is critical. The active Pd(0) species, formed in situ, is susceptible to oxidation, which would deactivate the catalyst and halt the reaction.
Via cannula or syringe, add anhydrous 1,4-dioxane (200 mL) followed by degassed deionized water (50 mL). The mixture will be a suspension.
Rationale (Causality): A biphasic solvent system like dioxane/water is commonly used to dissolve both the organic substrates and the inorganic base.[5] Degassing the water removes dissolved oxygen, further protecting the catalyst.
Commence stirring and heat the reaction mixture to 85-90 °C using a heating mantle.
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), checking for the consumption of the starting 6-bromopicolinaldehyde.
Step 2: Reaction Work-up and Extraction
Once the reaction is complete, cool the mixture to room temperature.
Filter the dark mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate (2 x 50 mL).
Trustworthiness (Self-Validation): This filtration step is key to removing a significant portion of the catalyst, which can simplify the subsequent purification.
Combine the filtrate and washes in a separatory funnel. Add 200 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic impurities.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield a crude solid.
Step 3: Purification by Column Chromatography
Adsorb the crude product onto a small amount of silica gel.
Prepare a silica gel column packed in hexanes.
Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc).
Scientist's Note (Experience): Aldehydes can sometimes be sensitive on silica. It is advisable to use a moderately polar solvent system and not let the product sit on the column for an extended period.[7]
Collect fractions and monitor by TLC. Combine the fractions containing the pure product.
Evaporate the solvent under reduced pressure to afford 6-(4-(methylsulfonyl)phenyl)picolinaldehyde as a white to off-white solid.
Dry the final product under vacuum. A typical yield is in the range of 75-85%.
Characterization
¹H NMR: Confirm the structure by proton nuclear magnetic resonance spectroscopy. Expect characteristic peaks for the aldehyde proton (~10 ppm) and the aromatic protons on both rings.
Mass Spectrometry: Verify the molecular weight of the product (C₁₃H₁₁NO₃S, MW = 261.30 g/mol ).
HPLC: Determine the final purity of the compound.
The Suzuki-Miyaura Catalytic Cycle
The success of this synthesis hinges on the palladium-catalyzed cycle, which efficiently constructs the C-C bond.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromopicolinaldehyde.
Transmetalation: The organoboron species, activated by the base, transfers its organic group (the methylsulfonylphenyl moiety) to the palladium center, displacing the halide.[6]
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[5]
Safety and Handling
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care in a well-ventilated area.
Reagents: Boronic acids can be irritants. Avoid inhalation of dust and skin contact.
The reaction should be conducted under an inert atmosphere, not only for chemical reasons but also to safely manage flammable solvents at elevated temperatures.
References
Vertex AI Search Grounding API, Synthesis of 6-Bromo-2-formyl-pyridine.
Pure Synth, 6-Bromo-2-Pyridinecarboxaldehyde 98.0%(GC).
Journal of Chemical Sciences, One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide.
Benchchem, Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
Denmark Group Meeting, DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
MDPI, Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Deriv
Application Note: Derivatization Strategies for the Aldehyde Group in 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Introduction & Rationale 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a critical intermediate in medicinal chemistry and drug discovery[1]. The molecule is characterized by two distinct doma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Rationale
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a critical intermediate in medicinal chemistry and drug discovery[1]. The molecule is characterized by two distinct domains: a 4-(methylsulfonyl)phenyl group, which is a well-established pharmacophore for cyclooxygenase-2 (COX-2) selectivity, and a highly reactive pyridine-2-carboxaldehyde moiety.
The derivatization of the C2-aldehyde group allows researchers to rapidly generate diverse analog libraries, optimize pharmacokinetic properties, or synthesize targeted bioconjugates. The proximity of the pyridine nitrogen atom to the aldehyde carbonyl significantly influences the reactivity of this molecule. The nitrogen lone pair can participate in intramolecular hydrogen bonding or coordinate with metal catalysts, which dramatically accelerates reactions such as imine formation compared to standard benzaldehydes[2]. However, this same feature requires careful selection of reagents to avoid unwanted transition-metal chelation or premature catalyst poisoning[3].
This technical guide details three core, field-proven derivatization workflows—Reductive Amination, Wittig Olefination, and Oxime Formation—providing the mechanistic causality and step-by-step protocols necessary for reliable execution.
Core Derivatization Workflows
Workflow for derivatizing the aldehyde group of the target pyridine intermediate.
Reductive Amination
Reductive amination is the method of choice for converting the aldehyde into secondary or tertiary amines, enabling the attachment of solubilizing groups or the creation of multidentate ligands (e.g., Tris(2-pyridylmethyl)amine derivatives)[4].
Causality in Reagent Selection:
We utilize sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The steric bulk and electron-withdrawing nature of the three acetate groups significantly reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol[4]. Furthermore, NaBH(OAc)₃ avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN.
Mechanistic pathway of reductive amination from aldehyde to the final amine.
Wittig Olefination
The Wittig reaction extends the carbon skeleton by converting the aldehyde into an alkene (vinyl pyridine derivative). The electron-withdrawing pyridine ring and the methylsulfonyl group enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward phosphonium ylides[5].
Causality in Experimental Design:
Because ylides are highly sensitive to moisture (water rapidly hydrolyzes the ylide back to a phosphonium salt and a hydrocarbon), strict anhydrous conditions and inert atmospheres are non-negotiable. The reaction is self-validating during the ylide generation step: the deprotonation of the phosphonium salt by a strong base yields a distinct, deep yellow/orange color, confirming the presence of the active ylide[5].
Oxime Formation
Condensing the aldehyde with hydroxylamine yields an oxime. This reaction is frequently used to create stable intermediates, chelating agents, or bioconjugates[6].
Causality in pH Control:
Oxime formation is strictly pH-dependent. If the environment is too acidic, the hydroxylamine nucleophile becomes fully protonated and unreactive. If it is too basic, the carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. Using a sodium acetate buffer ensures the release of free hydroxylamine from its hydrochloride salt while maintaining the optimal slightly acidic pH required for the hemiaminal dehydration step[6].
Experimental Protocols
Protocol 1: Reductive Amination (Synthesis of Secondary Amines)
Preparation: In a dry 50 mL round-bottom flask, dissolve 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in 15 mL of anhydrous 1,2-dichloroethane (DCE).
Activation: Add glacial acetic acid (0.1 mmol, 10 mol%) to the solution. Note: The acid protonates the carbonyl, increasing its electrophilicity and driving imine formation.
Imine Formation: Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.
Completion: Stir the reaction mixture for 12–16 hours at room temperature. Monitor via TLC (DCM:MeOH 9:1) until the imine intermediate is fully consumed.
Work-up: Quench the reaction by carefully adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Wittig Olefination (Synthesis of Vinyl Pyridines)
Ylide Generation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).
Deprotonation: Cool the suspension to 0 °C using an ice bath. Add potassium tert-butoxide (t-BuOK) (1.2 mmol) dropwise. Stir for 30 minutes. Self-validation: The suspension will turn a vibrant yellow/orange, indicating successful ylide formation[5].
Coupling: Dissolve the pyridine carboxaldehyde (1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Work-up: Quench the reaction with 5 mL of deionized water. Remove the THF under reduced pressure. Partition the remaining residue between ethyl acetate (30 mL) and water (20 mL). Extract the aqueous layer twice more with ethyl acetate.
Purification: Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the alkene.
Protocol 3: Oxime Formation
Preparation: Dissolve the pyridine carboxaldehyde (1.0 mmol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
Buffering: Add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (1.5 mmol) to the solution. Note: The sodium acetate acts as a crucial buffer to maintain optimal pH[6].
Condensation: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2–3 hours.
Precipitation: Remove the flask from the heat and allow it to cool to room temperature. The oxime product will typically begin to precipitate as a crystalline solid.
Isolation: Chill the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid via vacuum filtration, wash with ice-cold water followed by a small volume of cold ethanol, and dry overnight in a vacuum desiccator.
Quantitative Data Summary
The following table summarizes the expected reaction parameters and yields for the derivatization of the target compound, synthesized from foundational literature on pyridine-2-carboxaldehyde reactivity.
Application Note: 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde as a Versatile Scaffold for Pharmaceutical Library Synthesis
Introduction & Pharmacological Relevance The development of selective cyclooxygenase-2 (COX-2) inhibitors has heavily relied on the diarylheterocycle pharmacophore. The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Relevance
The development of selective cyclooxygenase-2 (COX-2) inhibitors has heavily relied on the diarylheterocycle pharmacophore. The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) represents a highly rationalized, bifunctional building block for modern medicinal chemistry and drug discovery.
This scaffold features two critical functional domains:
The Pharmacophore Domain: The 4-(methylsulfonyl)phenyl group is the hallmark of COX-2 selectivity. Mechanistically, the methylsulfonyl moiety selectively inserts into the secondary hydrophilic side pocket of the COX-2 active site. This pocket is accessible in COX-2 due to the substitution of Isoleucine at position 523 (found in COX-1) with a less sterically hindering Valine residue[1][2].
The Diversification Domain: The 2-pyridinecarboxaldehyde moiety. The central pyridine ring serves as a metabolically stable, water-soluble hinge-binding motif. Meanwhile, the highly reactive C2-aldehyde provides a versatile synthetic handle for library generation via reductive amination, condensation, or olefination[3][4].
Physicochemical & Structural Data
Understanding the baseline physicochemical properties of this building block is essential for downstream purification and analytical validation[5][6].
To maximize the chemical space explored during hit-to-lead optimization, this building block is typically routed through two primary synthetic pathways:
Pathway A: Reductive Amination (Flexible Linkers)
Direct reductive amination of the aldehyde with various primary and secondary amines yields diverse picolylamine derivatives. The choice of reducing agent is critical here. Sodium triacetoxyborohydride (NaBH(OAc)3) is the industry standard[3][7].
Causality: Unlike NaBH4, which can prematurely reduce the unreacted aldehyde to an alcohol, NaBH(OAc)3 is sterically bulky and electron-deficient. It selectively reduces the transiently formed iminium ion without attacking the parent aldehyde. Furthermore, it avoids the high toxicity and potential cyanide contamination associated with sodium cyanoborohydride (NaBH3CN)[7].
Pathway B: Oxidative Cyclization (Rigid Scaffolds)
Condensation of the aldehyde with 1,2-diamines (e.g., o-phenylenediamine or 2-aminopyridines) followed by oxidative cyclization generates rigid, planar heterocycles such as benzimidazoles or imidazo[1,2-a]pyridines[1].
Causality: These rigidified structures often exhibit enhanced binding affinities by reducing the entropic penalty upon binding to the target protein's active site, a critical factor in designing highly potent COX-2 inhibitors[1][2].
Glacial acetic acid (optional, 1.0 eq for weakly nucleophilic amines)
Step-by-Step Methodology:
Imine Formation: Dissolve the aldehyde (130 mg, 0.5 mmol) and the selected amine (0.55 mmol) in 5 mL of anhydrous DCE in a 20 mL scintillation vial containing 4 Å molecular sieves.
Catalysis (Conditional): If utilizing a weakly nucleophilic amine (e.g., anilines), add 1.0 eq of glacial acetic acid to catalyze iminium ion formation.
Incubation: Stir the mixture at room temperature under an inert N2 atmosphere for 1-2 hours. Causality: Allowing pre-formation of the imine prevents the minor risk of direct aldehyde reduction, maximizing the yield of the desired amine[4].
Reduction: Add NaBH(OAc)3 (159 mg, 0.75 mmol) in one portion. Stir at room temperature for an additional 4-12 hours. Monitor completion via LC-MS.
Quenching & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3 to neutralize the mixture and destroy excess hydride. Extract with dichloromethane (3 x 5 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via automated flash chromatography (Silica, DCM/MeOH gradient).
Protocol 2: Synthesis of Benzimidazole Derivatives (Pathway B)
Objective: Generation of rigid, multi-target anti-inflammatory scaffolds[2].
Condensation: Dissolve the aldehyde (130 mg, 0.5 mmol) and a substituted o-phenylenediamine (0.5 mmol) in 5 mL of absolute ethanol.
Oxidant Addition: Add sodium metabisulfite (Na2S2O5, 1.2 eq, 0.6 mmol). Causality: Na2S2O5 acts as both a mild oxidant and a catalyst, facilitating the cyclization of the intermediate Schiff base into the fully aromatized benzimidazole core without over-oxidizing the sulfur of the methylsulfonyl group[2].
Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours.
Isolation: Cool the reaction to room temperature, then pour into 20 mL of ice-cold water. The product typically precipitates as a solid.
Validation: Filter the solid, wash with cold water, and recrystallize from ethanol.
Trustworthiness & Analytical Validation
To ensure the integrity of the generated libraries, all compounds must be subjected to a self-validating analytical framework:
UPLC-MS: To confirm the exact mass (e.g., the parent aldehyde shows [M+H]+ at m/z 262.05) and assess purity (>95% required for downstream biological assays)[5][6].
NMR Spectroscopy: 1H NMR is critical to verify the integrity of the methylsulfonyl group (a sharp singlet integrating to 3H at ~3.10 ppm)[8]. For Pathway B, successful cyclization is confirmed by the disappearance of the aldehydic proton at ~10.0 ppm and the appearance of the benzimidazole NH proton at ~12.0 ppm (D2O exchangeable)[2].
NIH/PMC: Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. 1
ACS Publications: Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. 8
NIH/PMC: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. 2
Iranian Chemical Society: Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride. 7
Technical Support Center: Purification of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Welcome to the Technical Support Center for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3)[1]. As a critical biaryl intermediate in the synthesis of COX-2 inhibitors and other advanced active ph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3)[1]. As a critical biaryl intermediate in the synthesis of COX-2 inhibitors and other advanced active pharmaceutical ingredients (APIs), this compound presents unique isolation challenges. Its structural architecture—combining a weakly basic pyridine ring, a highly polar methylsulfonyl group, and a reactive carbaldehyde moiety—demands highly specific, causality-driven purification strategies.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting FAQs, quantitative data, and self-validating experimental workflows to achieve >99% purity and <10 ppm residual palladium.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: My product streaks heavily during silica gel chromatography, leading to poor isolated yields. How can I resolve this?
The Causality: The pyridine nitrogen in the compound possesses a lone pair that readily participates in hydrogen bonding and dipole interactions with the acidic silanol groups (pKa ~4.5) present on standard, unmodified silica gel. This continuous adsorption-desorption cycle during elution causes severe band broadening (streaking).
The Solution: Pre-treat your column and mobile phase with 1% Triethylamine (TEA). TEA acts as a sacrificial base, competitively masking the acidic silanol sites and allowing the target compound to elute as a sharp, distinct band.
Q2: ICP-MS analysis shows high levels of Palladium (Pd) contamination (>2000 ppm) in my isolated product. Why is standard aqueous workup failing?
The Causality: This compound is typically synthesized via a Suzuki-Miyaura cross-coupling. The spatial arrangement of the pyridine nitrogen and the adjacent carbaldehyde oxygen creates an excellent bidentate ligand system. This system tightly chelates residual Pd species from the catalyst, dragging the metal into the organic phase during aqueous extraction.
The Solution: Utilize functionalized silica scavengers, such as SiliaMetS Thiol or QuadraPure MPA. These scavengers leverage the exceptionally high thermodynamic affinity of sulfur for palladium, effectively outcompeting the bidentate pyridine-aldehyde system and stripping the metal from the API[2][3].
Q3: Upon scale-up and storage, my NMR shows a growing peak at ~12 ppm, and the aldehyde peak at ~10 ppm is diminishing. What is causing this degradation?
The Causality: Aldehydes are highly susceptible to radical-chain auto-oxidation when exposed to atmospheric oxygen. The process initiates via hydrogen-atom abstraction to form an acyl radical, which reacts with O₂ to form a peroxyacid intermediate, ultimately degrading the target into a carboxylic acid[4][5].
The Solution: Conduct all evaporations under a vacuum backfilled with inert gas (Argon/N₂). For long-term storage, keep the purified solid under an Argon atmosphere at -20°C. If prolonged manipulation in solution is required, the addition of a radical inhibitor like BHT can quench the acyl radical intermediates[4].
Part 2: Process Visualizations
Fig 1. Step-by-step purification workflow for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde.
Fig 2. Radical-chain auto-oxidation pathway of aldehydes and targeted mitigation strategies.
Part 3: Quantitative Data Summaries
Table 1: Chromatographic Solvent Systems & Rf Values
Solvent System
Additive
Rf Value
Observation / Causality
Hexanes/EtOAc (1:1)
None
0.25
Severe tailing; unmasked silanol-pyridine interactions.
Protocol A: Palladium Scavenging and Flash Chromatography
This protocol is designed to break the Pd-pyridine/aldehyde chelation complex and isolate the target compound from crude Suzuki coupling mixtures.
Dissolution: Dissolve the crude reaction mixture in a 4:1 mixture of Ethyl Acetate (EtOAc) and Dichloromethane (DCM).
Causality: The highly polar methylsulfonyl group requires DCM for complete solubilization, while EtOAc maintains compatibility with the silica scavenger.
Scavenger Addition: Add SiliaMetS Thiol (or equivalent silica-supported thiol) at a loading of 4 equivalents relative to the initial molar amount of Pd catalyst used.
Incubation: Stir the suspension vigorously at 40°C for 4 hours.
Causality: Mild heating provides the activation energy necessary for the Pd to dissociate from the bidentate product and bind to the thermodynamically favored sulfur sites on the silica matrix[3].
Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with 2 column volumes of EtOAc.
Validation Checkpoint 1: Evaporate a 1 mL aliquot and analyze via ICP-MS. Proceed to chromatography only if Pd levels are <50 ppm.
Chromatography: Concentrate the filtrate and load it onto a silica gel column pre-equilibrated with Hexanes/EtOAc (1:1) containing 1% TEA. Elute using the same solvent system.
Isolation: Pool the fractions containing the product (Rf = 0.35) and concentrate under reduced pressure (bath temp <30°C to minimize thermal degradation of the aldehyde).
Protocol B: Optimized Recrystallization for High-Purity Scale-Up
Chromatography is inefficient for multi-gram scale-up. This recrystallization protocol leverages the differential solubility of the polar sulfone and the non-polar aromatic backbone.
Primary Solubilization: Place the semi-pure solid in a round-bottom flask under an Argon atmosphere. Add a minimal volume of boiling Toluene (approx. 5-7 mL per gram of product) until complete dissolution is achieved.
Causality: Toluene possesses the ideal intermediate dielectric constant to dissolve the polar methylsulfonyl group at high temperatures, while rejecting highly polar impurities upon cooling.
Anti-Solvent Addition: While maintaining a gentle reflux, add Heptane dropwise until the solution becomes persistently cloudy (the cloud point). Add 3-5 drops of Toluene to regain a clear solution.
Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.
Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding trapped solvent and amorphous impurities.
Filtration and Washing: Filter the resulting crystals via vacuum filtration. Wash the filter cake with ice-cold Heptane (2 x 10 mL).
Validation Checkpoint 2: Dissolve a few crystals in CDCl₃ and run a ¹H NMR. Confirm the presence of the sharp aldehyde singlet at ~10.1 ppm and the absolute absence of a broad carboxylic acid peak at >12.0 ppm.
Drying: Dry the crystals in a vacuum oven at room temperature for 12 hours. Store under Argon.
RSC Publishing. "Metal-free, hydroacylation of C=C and N=N bonds via aerobic C–H activation of aldehydes." Chemical Science. 5
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. 2
RSC Publishing. "Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach." Dalton Transactions. 3
Technical Support Center: Troubleshooting the Synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde
Welcome to the Advanced Synthesis Technical Support Center. The synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde via the Suzuki-Miyaura cross-coupling of 6-bromopicolinaldehyde and (4-(methylsulfonyl)phenyl)boron...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Technical Support Center. The synthesis of 6-(4-(Methylsulfonyl)phenyl)picolinaldehyde via the Suzuki-Miyaura cross-coupling of 6-bromopicolinaldehyde and (4-(methylsulfonyl)phenyl)boronic acid presents unique mechanistic challenges. This guide is designed for drug development professionals and process chemists to diagnose, troubleshoot, and optimize this specific transformation.
Mechanistic Root Causes of Low Yield
Before adjusting equivalents or temperatures, it is critical to understand why this specific substrate combination frequently fails under standard Suzuki conditions. The low yield is typically driven by three competing phenomena:
Catalyst Poisoning via Chelation: The 6-bromopicolinaldehyde substrate features a pyridine nitrogen adjacent to a formyl group. During the oxidative addition step, this structural motif can act as a bidentate ligand, displacing the phosphine ligands on the Palladium catalyst. This forms a highly stable, unreactive Pd(II) transition state that halts the catalytic cycle (1[1]).
Accelerated Protodeboronation: The 4-methylsulfonyl group is a powerful electron-withdrawing group (EWG). EWGs significantly destabilize the C-B bond of the boronic acid. Under the aqueous basic conditions typical of Suzuki couplings, this leads to rapid protodeboronation (cleavage of the boronic acid to yield methylsulfonylbenzene) before transmetalation can successfully occur (2[2]).
Aldehyde Degradation: The unprotected formyl group is sensitive to strong aqueous alkalis, making it susceptible to Cannizzaro-type disproportionation or oxidation at elevated temperatures.
Diagnostic Logic & Visualization
Use the following logic tree to diagnose your specific reaction failure based on In-Process Control (IPC) data such as TLC or HPLC traces.
Figure 1: Diagnostic logic tree for troubleshooting low yields in picolinaldehyde Suzuki coupling.
Frequently Asked Questions (FAQs)
Q: My reaction stalls at 30% conversion, and I see a lot of unreacted 6-bromopicolinaldehyde. Should I just add more Pd(PPh3)4?A: No. Adding more of an ineffective catalyst will only increase the precipitation of palladium black. Standard catalysts like Pd(PPh3)4 or Pd(OAc)2/PPh3 fail here because triphenylphosphine is easily displaced by the chelating picolinaldehyde substrate (1[1]). You must switch to bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) (3[3]). These ligands accelerate oxidative addition and are sterically demanding enough to prevent substrate chelation (4[4]).
Q: I am observing complete consumption of the boronic acid, but my product yield is still low. What is happening?A: You are experiencing rapid protodeboronation. To mitigate this, avoid strong aqueous bases like NaOH or Na2CO3. Instead, use finely ground, anhydrous K3PO4 or Cs2CO3 (5[5]). While anhydrous conditions slow down protodeboronation, the transmetalation step still requires a trace amount of water; adding exactly 1-5 equivalents of water relative to the substrate provides the necessary solubility without accelerating boronic acid degradation (4[4]).
Q: How can I protect the aldehyde if optimizing the catalyst fails?A: Convert 6-bromopicolinaldehyde to its dimethyl acetal or 1,3-dioxolane derivative prior to coupling. This completely eliminates both the chelation effect and the Cannizzaro degradation risk, allowing the coupling to proceed smoothly. A mild acidic workup will deprotect the acetal back to the target aldehyde.
Optimization Data Matrix
The following table summarizes the quantitative impact of various reaction parameters on the yield and impurity profile of this specific transformation.
This optimized protocol utilizes XPhos Pd G3 to ensure rapid oxidative addition and finely ground K3PO4 to suppress protodeboronation. The procedure includes built-in visual and analytical validation steps.
System Purging (Critical): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromopicolinaldehyde, (4-(methylsulfonyl)phenyl)boronic acid, and finely ground K3PO4. Seal the flask with a septum and perform three cycles of vacuum/argon backfill.
Self-Validation: Failure to rigorously exclude oxygen will result in the active Pd(0) oxidizing to inactive Pd(II), leading to immediate reaction stalling.
Solvent Addition: Add the THF and water via syringe. Sparging the solvent mixture with argon for 15 minutes prior to addition is highly recommended.
Catalyst Activation: Quickly remove the septum under a positive flow of argon, add the XPhos Pd G3 pre-catalyst, and reseal.
Self-Validation: Upon heating to 65°C, the solution should turn a homogenous yellow/orange, indicating the successful generation of the active L-Pd(0) species. If the solution turns opaque black within 10 minutes, Pd(0) has precipitated (Pd black) due to oxygen ingress or ligand dissociation. Discard and re-degas the solvent.
Reaction Monitoring (IPC): Stir the reaction at 65°C. Check the reaction progress via HPLC or TLC (Hexanes/EtOAc 1:1) after 2 hours.
Self-Validation: You should observe the disappearance of the bromide and the appearance of a new, highly UV-active spot (product). If the boronic acid is consumed but the bromide remains, protodeboronation has occurred; add an additional 0.5 equiv of boronic acid slowly over 30 minutes.
Workup: Once complete, cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 6-(4-(methylsulfonyl)phenyl)picolinaldehyde.
References
Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions
Source: Accounts of Chemical Research - ACS Publications
URL
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
Troubleshooting low yields in 9-BBN Suzuki coupling
Source: Benchchem
URL
Why am I getting low yield for my Suzuki coupling reaction?
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
Technical Support Center: Achieving >99% Purity for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Welcome to the technical support center for the purification of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3). This guide is designed for researchers, chemists, and pharmaceutical development pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3). This guide is designed for researchers, chemists, and pharmaceutical development professionals who require this key intermediate at purities exceeding 99% for their applications. Here, we address common challenges and provide detailed, field-proven strategies to identify and eliminate impurities.
Frequently Asked Questions (FAQs)
Q1: My initial synthesis yielded the target compound at 90-95% purity. What are the likely impurities I need to remove?
A1: The impurity profile of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is highly dependent on its synthetic route. A common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. Impurities from this process often include:
Starting Materials: Unreacted 2-formylpyridine derivatives or 4-(methylsulfonyl)phenylboronic acid/esters.
Homocoupling Products: Biphenyl-4,4'-disulfone (from the boronic acid) and 2,2'-bipyridine-6,6'-dicarboxaldehyde (from the pyridine halide).
Catalyst-Related Impurities: Residual palladium catalysts and byproducts from ligand degradation, which can sometimes lead to phenylated impurities.[1][2]
Side-Reaction Products:
Over-oxidation: Formation of the corresponding carboxylic acid, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid, if the aldehyde is exposed to oxidizing conditions.
Reduction: Presence of the corresponding alcohol, (6-[4-(Methylsulfonyl)phenyl]pyridin-2-yl)methanol, from incomplete oxidation or undesired reduction.[3]
Protodeboronation Products: Decomposition of the boronic acid starting material can lead to the formation of methyl phenyl sulfone.[4]
A preliminary analysis by LC-MS is crucial to tentatively identify the mass of these impurities, which will guide the selection of the most effective purification strategy.
Q2: What is the most straightforward and scalable method to begin purification?
A2: For a solid compound like this (Melting Point: 166-170 °C[5]), recrystallization is the recommended first-line approach due to its efficiency, scalability, and cost-effectiveness. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6][7]
Solvent/System
Class
Rationale & Comments
Isopropanol (IPA)
Polar Protic
Often a good starting point for moderately polar compounds.
Ethanol/Water
Polar Protic Mixture
Allows for fine-tuning of polarity. The compound is often soluble in hot ethanol and crystallization can be induced by adding water as an anti-solvent.[6]
Ethyl Acetate (EtOAc)
Polar Aprotic
Good for dissolving moderately polar compounds; can be paired with an anti-solvent like hexanes.
Acetonitrile (ACN)
Polar Aprotic
Can be effective where other solvents fail.
Dichloromethane/Hexane
Mixed
Dichloromethane acts as the primary solvent, with hexane added to reduce solubility and induce precipitation.[8]
Methanol
Polar Protic
Has been used for recrystallizing similar aromatic sulfones and aldehydes.[9]
Solubilization: In a flask, add a minimal amount of the selected hot solvent to your crude material until it completely dissolves.
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This removes particulates that can hinder crystallization.
Cooling & Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[6]
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum to a constant weight.
Q3: Recrystallization did not sufficiently remove all impurities. What chromatographic methods are suitable?
A3: When impurities have similar solubility profiles to the target compound, chromatographic techniques are necessary.
This is the most common laboratory-scale chromatographic method.
Stationary Phase: Standard silica gel (SiO₂) is a good starting point. However, aldehydes can sometimes be sensitive to the acidic nature of silica. If you observe streaking on TLC or product degradation, consider using neutral alumina or deactivating the silica gel with a small percentage of triethylamine in the eluent.
Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. A good system will provide a retention factor (Rƒ) of ~0.3 for the target compound.
Recommended Eluent Systems: Start with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%). For more polar impurities, a Dichloromethane/Methanol system may be required.
Visualization: Use a UV lamp at 254 nm for detection.[10]
SFC is a powerful, "green" alternative to traditional preparative HPLC, offering faster separations and easier solvent removal.[11][12] It is particularly effective for purifying moderately polar compounds like the target molecule.
Typical Conditions:
Stationary Phase: Columns with polar functionalities, such as 2-ethylpyridine, are often effective.
Mobile Phase: Supercritical CO₂ as the main solvent with a polar co-solvent, typically methanol.
Caption: Decision workflow for purifying the target aldehyde.
Q4: I suspect my main impurity is the corresponding carboxylic acid. Is there a targeted way to remove it?
A4: Yes. Acidic impurities like 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid or residual boronic acid can be effectively removed using a liquid-liquid acid-base extraction. This method leverages the different pKa values of the components.
Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated and move into the aqueous layer.
Separate the organic layer.
Wash the organic layer with water, then with brine, to remove residual base and salts.
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to recover the purified aldehyde.
Caption: Workflow for removing acidic impurities via extraction.
Q5: My aldehyde seems unstable during silica gel chromatography. Are there any chemical purification alternatives?
A5: Aldehydes can sometimes be sensitive, but they have unique reactivity that can be exploited for purification. Formation of a reversible bisulfite adduct is a classic and highly effective technique for separating aldehydes from non-aldehyde impurities.[13]
Adduct Formation: Dissolve the crude material in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously at room temperature. The solid bisulfite adduct of the aldehyde should precipitate. The reaction may require several hours.
Isolation of Adduct: Filter the solid precipitate and wash it thoroughly with ethanol and then diethyl ether to remove all soluble organic impurities.
Regeneration of Aldehyde: Suspend the purified adduct in water. Add a base (e.g., aqueous NaHCO₃ or Na₂CO₃) or an acid (e.g., dilute HCl) and stir until the solid dissolves and the aldehyde is liberated. The pure aldehyde will often precipitate out of the aqueous solution or can be extracted with an organic solvent (like ethyl acetate).
Final Isolation: If extracted, wash the organic layer with water, dry it over Na₂SO₄, and remove the solvent under reduced pressure.
Caution: This method should be tested on a small scale first, as the conditions for adduct decomposition must be mild enough to avoid degrading the target molecule.
Q6: How can I definitively confirm my final product purity is >99%?
A6: A combination of analytical techniques is required for robust purity confirmation.
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14]
Column: A reverse-phase C18 column is typically used.
Mobile Phase: A gradient of water and acetonitrile (ACN), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is common for these types of molecules.[10]
Detection: UV detection at a wavelength of maximum absorbance (e.g., 254 nm).
Analysis: Purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.
Nuclear Magnetic Resonance (¹H NMR): While primarily for structural elucidation, a high-resolution ¹H NMR spectrum in a deuterated solvent (like DMSO-d₆ or CDCl₃) can reveal impurities if their peaks do not overlap with the product signals. Integration of impurity peaks against product peaks can provide a semi-quantitative estimate of purity.
Melting Point Analysis: A sharp melting point that matches the literature value (166-170 °C) is a strong indicator of high purity.[5] Impurities typically broaden the melting range and depress the melting point.
References
Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
Porath, J., et al. (1989). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. Biotechnology and Applied Biochemistry, 11(4), 349-359.
Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]
Nie, T., et al. (2026). Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS. Molecules, 31(2), 464.
Nishimura, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335.
Chapot, J., et al. (1989). Process for the preparation of aromatic aldehydes.
Carr, J. M. (2013). Response to "Please suggest a method to purify an aromatic aldehyde after an SNAr reaction." ResearchGate. Retrieved from [Link]
Benchchem. (n.d.). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol.
Nishimura, K., et al. (2025). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides.
Wang, G., et al. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry, 82(4), 2257–2261.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Skrydstrup, T., et al. (2013). Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2. Organic Letters, 15(1), 108-111.
Samuelsson, J. (2022).
Rhodia. (2014). Separation of aromatic aldehydes.
Lee, S., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
Waters Corporation. (n.d.). Basic Principles for Purification Using Supercritical Fluid Chromatography. Retrieved from [Link]
Reagent Database. (n.d.). 6-[4-(methanesulfonyl)phenyl]pyridine-2-carbaldehyde. Retrieved from [Link]
Analysis of side products from the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Technical Support Center: Synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde Welcome to the technical support guide for the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde. This documen...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Welcome to the technical support guide for the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols designed for researchers, chemists, and professionals in drug development. As a key intermediate in the synthesis of pharmaceuticals like Etoricoxib, a selective COX-2 inhibitor, robust and high-yield synthesis of this aldehyde is critical.[1][2] This guide is structured to address common challenges encountered during its synthesis, focusing on the prevalent Suzuki-Miyaura coupling and subsequent functional group manipulations.
Section 1: Troubleshooting the Core Suzuki-Miyaura Coupling
The most common strategy for constructing the biaryl backbone of the target molecule is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This involves reacting a pyridine electrophile with a (4-methylsulfonyl)phenyl boronic acid or its ester. While powerful, this reaction is susceptible to several side reactions that can complicate the synthesis and purification process.
FAQ 1.1: My Suzuki coupling reaction shows low conversion or has stalled. What are the primary causes and how can I improve the yield?
Low conversion is a frequent issue stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.
Causality Analysis: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5] A failure in any of these steps will halt the reaction.
Catalyst Deactivation: The Pd(0) active catalyst can be oxidized to inactive Pd(II) species by residual oxygen.[6] Phosphine ligands, crucial for stabilizing the catalyst, can also be oxidized.
Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting and requires activation by a base.[7] An inappropriate choice of base or solvent can lead to poor efficiency.
Reagent Quality: Boronic acids are prone to decomposition, particularly protodeborylation (see FAQ 1.3). The purity of your halide, solvent, and base is also paramount.
Troubleshooting & Optimization Strategy:
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
Select the Right Catalyst/Ligand System: While Pd(PPh₃)₄ is a classic choice, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly accelerate the reaction, especially for less reactive aryl chlorides.[5][7]
Optimize Base and Solvent: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[3] The solvent must facilitate the dissolution of both organic and inorganic reagents. Biphasic systems like Toluene/Water or single solvents like Dioxane or THF are often effective.[3]
Check Reagent Purity: Use freshly purchased or properly stored boronic acid. Verify the purity of your pyridine halide starting material.
FAQ 1.2: I'm observing a significant amount of a homocoupled biaryl product, 4,4'-bis(methylsulfonyl)biphenyl. How can I minimize this side reaction?
Homocoupling of boronic acids is a classic side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl, which can be difficult to separate from the desired product.
Causality Analysis: This side reaction is primarily driven by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[6] It can also occur if Pd(II) species are present at the start of the reaction before the oxidative addition step has occurred.[6]
Troubleshooting & Optimization Strategy:
Rigorous Degassing: This is the most critical factor. Ensure your reaction mixture is free of oxygen before adding the catalyst.
Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of initial Pd(II) species compared to using a Pd(II) source like Pd(OAc)₂ that must be reduced in situ.
Controlled Reagent Addition: Adding the boronic acid slowly to the reaction mixture containing the catalyst and the aryl halide can sometimes minimize its opportunity to homocouple.
FAQ 1.3: My starting boronic acid seems to be degrading, and I see protodeborylation byproducts. What conditions favor this, and how can it be prevented?
Protodeborylation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of methyl phenyl sulfone from your boronic acid starting material.
Causality Analysis: This side reaction is often promoted by high temperatures, extended reaction times, and the presence of water or other protic sources, particularly under basic conditions. Certain structural motifs, such as electron-withdrawing groups on the aryl ring, can make the C-B bond more susceptible to cleavage.[6]
Troubleshooting & Optimization Strategy:
Use Milder Conditions: If possible, lower the reaction temperature. The use of more active catalyst systems can often allow for reactions to proceed at lower temperatures.
Limit Water Content: While some water is often necessary, especially with inorganic bases, using anhydrous solvents and bases can help if protodeborylation is severe. Alternatively, using boronate esters (e.g., pinacol esters) can increase stability and reduce this side reaction.[6]
Shorter Reaction Times: Monitor the reaction by TLC or LC-MS and work it up as soon as it reaches completion to avoid prolonged exposure to harsh conditions.
Section 2: Troubleshooting Aldehyde Synthesis and Stability
The aldehyde functional group is sensitive and can be the source of several side products, whether it is present on the starting material or formed in a later step via oxidation.
FAQ 2.1: My oxidation of {6-[4-(Methylsulfonyl)phenyl]-2-pyridinyl}methanol is incomplete. How can I drive the reaction to completion?
Incomplete conversion from the alcohol to the aldehyde is a common issue, leaving behind a polar impurity that can complicate purification.
Causality Analysis: The choice of oxidant is key. Mild oxidants like manganese dioxide (MnO₂) are often used for converting benzylic-type alcohols to aldehydes to prevent over-oxidation. However, the activity of MnO₂ can vary significantly between suppliers and batches. Deactivation of the oxidant surface by adsorbed product or starting material can also slow the reaction.
Troubleshooting & Optimization Strategy:
Use a Stoichiometric Excess of Fresh Oxidant: For solid-supported oxidants like MnO₂, a large excess (5-20 equivalents) is often required. Ensure the MnO₂ is "activated" and freshly opened or dried.
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C in a solvent like DCM or chloroform) can increase the reaction rate.
Consider Alternative Oxidants: If MnO₂ is ineffective, other methods like a Swern or Dess-Martin periodinane (DMP) oxidation can provide higher yields, though they require more stringent anhydrous conditions and can have more complex workups.
FAQ 2.2: I am forming the corresponding carboxylic acid, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxylic acid, as a side product. How can I avoid over-oxidation?
Over-oxidation of the desired aldehyde to a carboxylic acid is a frequent problem, especially with stronger oxidizing agents.
Causality Analysis: Aldehydes are readily oxidized.[8] The presence of water and strong oxidants (e.g., KMnO₄, Jones reagent) will almost certainly lead to the carboxylic acid. Even with milder reagents, prolonged reaction times or elevated temperatures can promote this side reaction. The target aldehyde itself is a combustible liquid that is sensitive to air.[9][10]
Troubleshooting & Optimization Strategy:
Use a Mild, Heterogeneous Oxidant: MnO₂ is the preferred choice as it is a solid and the reaction can be stopped by simple filtration, preventing further oxidation during workup.
Monitor the Reaction Closely: Use TLC or a rapid LC-MS quench to monitor the disappearance of the starting alcohol and the appearance of the aldehyde. Work up the reaction immediately upon completion.
Control the Temperature: Avoid excessive heating, which can accelerate the rate of over-oxidation.
FAQ 2.3: I've identified the N-oxide of my pyridine product. How is this formed and how can it be prevented?
Pyridine N-oxides are common impurities in reactions involving pyridyl compounds, especially during oxidative steps.[11][12]
Causality Analysis: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized by various reagents, particularly peroxides or other strong oxidants, to form the corresponding N-oxide.[13] This can sometimes occur even with atmospheric oxygen under harsh conditions.
Troubleshooting & Optimization Strategy:
Avoid Peroxide-Based Oxidants: If possible, avoid oxidants like hydrogen peroxide unless conditions are carefully controlled.
Maintain an Inert Atmosphere: While primarily for the catalyst in a Suzuki reaction, maintaining an inert atmosphere can also help prevent aerial oxidation of the pyridine nitrogen in subsequent steps.
Reductive Workup: If N-oxide formation is unavoidable, it can sometimes be reversed. A mild reductive workup (e.g., with PCl₃ or PPh₃) after the oxidation step can deoxygenate the N-oxide back to the desired pyridine.
Section 3: Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example. Optimization of catalyst, ligand, base, and solvent is often necessary.
To a flame-dried round-bottom flask, add 2-bromo-6-formylpyridine (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
Via cannula, add degassed toluene and water (e.g., in a 4:1 ratio by volume).
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), under a positive flow of argon.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidation of 2-Pyridylmethanol to 2-Pyridinecarboxaldehyde
Dissolve {6-[4-(Methylsulfonyl)phenyl]-2-pyridinyl}methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform.
Add activated manganese dioxide (MnO₂, 10 eq) in one portion.
Stir the resulting black suspension vigorously at room temperature.
Monitor the reaction by TLC, observing the disappearance of the starting alcohol. The reaction may take 12-48 hours.
Once complete, filter the mixture through a pad of Celite® to remove the MnO₂ solids.
Wash the Celite® pad thoroughly with additional DCM.
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be used directly or purified further by chromatography.
Table 1: Common Side Products and Their Identification
Side Product Name
Potential Cause
Expected Mass (M+H)⁺
Analytical Notes
4,4'-bis(methylsulfonyl)biphenyl
Homocoupling of boronic acid
311.0
Non-polar impurity, often elutes near the product in reverse-phase HPLC.
Isobaric with the carboxylic acid but has different fragmentation and retention time in LC-MS.
Table 2: Suzuki Coupling Optimization Parameters
Parameter
Standard Condition
Alternative 1
Alternative 2
Rationale
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂ / SPhos
PdCl₂(dppf)
Buchwald-Hartwig ligands (e.g., SPhos) or ferrocene-based ligands (dppf) can improve efficiency for challenging substrates.[5]
Base
K₂CO₃ (aq)
Cs₂CO₃
K₃PO₄
Cesium and phosphate bases are often more effective for difficult couplings but are also more expensive and basic.[3]
Solvent
Toluene/H₂O
1,4-Dioxane
THF
Anhydrous polar aprotic solvents can be beneficial, especially if protodeborylation is an issue.[3]
Boron Source
Boronic Acid
Boronic acid pinacol ester
Potassium trifluoroborate salt
Esters and trifluoroborate salts offer greater stability against protodeborylation.[7]
Section 4: Visual Guides
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: The Suzuki catalytic cycle with key side reactions.
Diagram 2: Oxidation Pathway and Potential Side Products
Caption: Oxidation of the precursor alcohol to the target aldehyde.
References
Caprathe, B. W., et al. (2014). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Journal of Heterocyclic Chemistry, 51(S1), E1-E10. [Link]
Google Patents. (2013). Process to produce etoricoxib. EP2649049B1.
Justia Patents. (2015). Process for the synthesis of etoricoxib. [Link]
Kulkarni, J., Ameta, R., & Kothari, S. (2025). Preparation Of Etoricoxib By Continuous Flow. International Journal of Environmental Sciences, 11(23s). [Link]
Loh, W., Cosby, L. A., & Sartorelli, A. C. (1980). Synthesis and Antineoplastic Activity of Phenyl-Substituted Benzenesulfonylhydrazones of 2-pyridinecarboxyaldehyde 1-oxide. Journal of Medicinal Chemistry, 23(6), 631–634. [Link]
Organic Syntheses. (2014). Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. [Link]
Shpigel, E., et al. (2009). Effect of methanol, ethylene glycol and their oxidation by-products on the activity of Pt-based oxygen-reduction catalysts. Electrochimica Acta, 54(26), 6356-6362. [Link]
Technical Support Center: Managing Degradation of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (MSPP)
Executive Summary 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (MSPP) is a highly reactive, critical intermediate frequently utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Due to the intense e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (MSPP) is a highly reactive, critical intermediate frequently utilized in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Due to the intense electron-withdrawing nature of both the pyridine ring and the methylsulfonylphenyl moiety, the C2-aldehyde is exceptionally electrophilic. This guide provides field-proven troubleshooting strategies to prevent yield loss during workup and storage.
The Chemical Vulnerability Profile
The structural environment of MSPP renders it highly susceptible to three primary degradation pathways:
Cannizzaro Disproportionation: Lacking α-hydrogens, the aldehyde rapidly disproportionates into an alcohol and a carboxylic acid in alkaline media .
Nucleophilic Addition (Acetalization): The electrophilic carbonyl carbon readily accepts nucleophiles like water (forming gem-diols) or alcohols (forming hemiacetals/acetals) .
Auto-Oxidation: The pyridine nitrogen facilitates the coordination of trace metals, which can catalyze the radical-mediated oxidation of the aldehyde to a picolinic acid derivative in the presence of oxygen and light .
Fig 1: Primary degradation pathways of MSPP during workup and storage.
Troubleshooting Matrix
Observation / Analytical Issue
Mechanistic Root Cause
Immediate Corrective Action
Yield loss during basic aqueous extraction
Cannizzaro disproportionation (aldehyde converts to alcohol + carboxylic acid)
Use pH-neutral or weakly acidic quench (e.g., saturated NH₄Cl). Avoid NaOH/Na₂CO₃.
LC-MS shows +32 Da mass shift
Hemiacetal or Acetal formation due to reaction with methanolic solvents
Evaporate alcohols completely. Extract and recrystallize using non-nucleophilic solvents (EtOAc/Hexane).
Solid turns from pale yellow to dark brown
Auto-oxidation to picolinic acid derivative catalyzed by light/air
Store under inert gas (Argon/N₂) at -20°C in amber vials.
Broad/missing aldehyde peak in NMR (~10 ppm)
Gem-diol (hydrate) formation in protic NMR solvents (D₂O, CD₃OD)
Run NMR exclusively in anhydrous CDCl₃ or DMSO-d₆.
Deep-Dive FAQs & Mechanistic Insights
Q: Why does my product turn into a complex mixture during a standard basic aqueous workup?A: You are inadvertently triggering a Cannizzaro reaction. Because MSPP lacks α-hydrogens, exposing it to alkaline media (e.g., NaOH, Na₂CO₃) forces the highly electrophilic aldehyde to disproportionate into a 1:1 mixture of the corresponding 2-pyridylcarbinol (alcohol) and picolinic acid derivative . To prevent this, always quench reactions involving MSPP with a mild, near-neutral buffer like saturated aqueous NH₄Cl.
Q: I dissolved the crude in methanol for crystallization, but my LC-MS shows a massive +32 Da impurity. What happened?A: You are observing the formation of a hemiacetal or acetal. The electronegative pyridine ring and the methylsulfonyl group withdraw electron density from the C2-aldehyde, making it exceptionally vulnerable to nucleophilic attack by protic solvents like methanol or ethanol . To reverse this, treat the mixture with dilute aqueous acid to hydrolyze the acetal, then extract with a non-nucleophilic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
Q: How sensitive is MSPP to ambient laboratory conditions during storage?A: MSPP is highly sensitive to both air and light. 2-Pyridinecarboxaldehydes are notorious for undergoing auto-oxidation to their corresponding carboxylic acids when exposed to atmospheric oxygen . The pyridine nitrogen can coordinate trace transition metals from glassware or spatulas, which act as catalysts for radical-mediated auto-oxidation . Always store the solid under an inert atmosphere in opaque containers.
Validated Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Quench: Upon reaction completion, quench the mixture with saturated aqueous ammonium chloride (NH₄Cl) to maintain a near-neutral pH (pH 6–7). Do not use strong bases.
Extraction: Extract the aqueous layer 3× with a non-nucleophilic organic solvent (e.g., EtOAc or DCM). Strictly avoid the addition of alcohols to break emulsions.
Washing: Wash the combined organic layers with brine to remove residual water and salts.
System Validation (In-Process Control): Before bulk concentration, pull a 50 µL aliquot of the organic layer, dilute in acetonitrile, and run a rapid LC-MS. The absence of a +32 Da mass (acetal) and +16 Da mass (acid) validates that the extraction maintained molecular integrity.
Drying & Concentration: Dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure with the water bath set strictly below 35°C to prevent thermal degradation.
SOP B: Long-Term Storage Protocol
Drying: Ensure the isolated solid is completely free of residual solvents by drying under high vacuum for at least 4 hours.
Packaging: Transfer the solid to an amber glass vial to protect it from photochemical degradation.
Inerting: Purge the headspace of the vial with ultra-pure Argon or Nitrogen gas for 30 seconds.
Sealing: Cap tightly with a PTFE-lined cap and wrap the outer seal with Parafilm.
Storage: Store the vial in a monitored freezer at -20°C.
Fig 2: Optimized workup and storage workflow to prevent MSPP degradation.
References
[[3.1]] Title: Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights.
Source: PubMed / ChemistryOpen.
URL: [Link]
[[2.9]] Title: Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions.
Source: Comptes Rendus de l'Académie des Sciences.
URL: [Link]
[[2.5]] Title: A kinetic study of the oxidation of 2-pyridinemethanol, 2-pyridinecarboxaldehyde and 2,6-pyridinedimethanol by chromium(VI) in acidic aqueous media.
Source: ResearchGate.
URL: [Link]
Optimization
Developing a robust quality control method for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Technical Support Center: Quality Control & Analytical Troubleshooting for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde Welcome to the Technical Support Center for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Quality Control & Analytical Troubleshooting for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Welcome to the Technical Support Center for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS: 834884-84-3) [1]. This compound is a critical diarylheterocycle intermediate, frequently utilized in the synthesis of selective COX-2 inhibitors (e.g., Etoricoxib analogs). Due to the presence of both a highly reactive 2-pyridinecarboxaldehyde moiety and a polar methylsulfonyl group, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires precise control over diluent chemistry, mobile phase pH, and column selection.
This guide provides field-proven troubleshooting strategies, validated protocols, and causality-driven explanations to ensure your quality control (QC) workflows maintain strict scientific integrity [2].
Analytical Workflow & Method Development
Workflow for developing and validating a stability-indicating HPLC method.
Troubleshooting FAQs
Q1: Why am I observing split peaks or unexpected artifact peaks when preparing sample solutions?Causality: The 2-pyridinecarboxaldehyde group is highly electrophilic and reactive. If you use methanol (or other primary alcohols) as the sample diluent or mobile phase component, the aldehyde undergoes rapid, reversible nucleophilic addition to form a hemiacetal [3]. During the chromatographic run, this dynamic equilibrium separates the hemiacetal from the parent aldehyde, manifesting as split peaks or distinct artifact peaks (typically observed as a +32 Da mass shift in LC-MS).
Solution: Strictly avoid protic solvents. Use 100% Acetonitrile (ACN) as the sample diluent and as the organic modifier in your mobile phase. This prevents solvent-induced derivatization and ensures the compound remains in its native aldehyde form.
Q2: The main peak exhibits significant tailing (Asymmetry factor > 1.8). How can I improve peak shape?Causality: The molecule contains a basic pyridine nitrogen. At neutral pH, this nitrogen is partially ionized and can strongly interact with residual, unendcapped silanol groups (Si-O⁻) on the silica stationary phase via ion-exchange mechanisms. This secondary interaction causes severe peak tailing.
Solution: Use a highly deactivated, end-capped C18 column. More importantly, adjust the aqueous mobile phase to an acidic pH (e.g., pH 2.5 - 3.0 using 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid). This fully protonates the pyridine ring but simultaneously suppresses the ionization of surface silanols, eliminating the ion-exchange retention mechanism.
Q3: How do I control and identify the primary degradation impurity?Causality: Aldehydes are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen and light, converting the 2-pyridinecarboxaldehyde to the corresponding picolinic acid derivative (6-[4-(methylsulfonyl)phenyl]picolinic acid).
Solution: Store the reference standard and samples under an inert atmosphere (Argon or Nitrogen) at 2-8°C [1]. Ensure your HPLC method is stability-indicating by performing forced degradation (oxidative stress) to demonstrate adequate resolution (
Rs>2.0
) between the active aldehyde and the acid impurity.
Quantitative Data & Validation Parameters
To ensure the analytical procedure is fit for its intended purpose, the method must be validated according to ICH Q2(R2) guidelines [2]. Below is a summary of the target validation parameters for this intermediate.
Validation Parameter
ICH Q2(R2) Requirement
Target Acceptance Criteria for 834884-84-3
Typical Method Result
Specificity
No interference at retention time
Resolution (
Rs
) > 2.0 from acid impurity
Rs
= 3.4
Linearity
R2
across reporting range
R2≥0.999
(LOQ to 120% of target)
R2
= 0.9998
Precision (Repeatability)
%RSD of 6 replicates
%RSD
≤2.0%
%RSD = 0.8%
Accuracy (Recovery)
% Recovery at 3 levels
98.0% – 102.0%
99.5% – 100.8%
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥10
≤0.05%
of nominal concentration
0.02%
Step-by-Step Methodologies
Protocol A: Preparation of Standard and System Suitability Solutions
This protocol ensures a self-validating system where system suitability must pass before sample analysis proceeds.
Diluent Preparation: Degas HPLC-grade Acetonitrile. Do not use Methanol.
Standard Stock Solution: Accurately weigh 25.0 mg of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde reference standard into a 50 mL volumetric flask.
Dissolution: Add 30 mL of Acetonitrile. Sonicate for 5 minutes until fully dissolved. Dilute to volume with Acetonitrile (Concentration: 0.5 mg/mL).
System Suitability Injection: Inject the standard solution 6 times.
Self-Validation Check: Proceed only if %RSD of peak area
≤2.0%
, Tailing Factor
≤1.5
, and Theoretical Plates (
N
)
≥5000
.
Protocol B: Forced Degradation (Oxidative Stress) for Specificity
This protocol proves the method can separate the parent compound from its primary auto-oxidation degradation product.
Stress Application: Pipette 5.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Add 1.0 mL of 3% Hydrogen Peroxide (
H2O2
).
Incubation: Seal the flask and incubate at 25°C for 2 hours in the dark to induce oxidation to the picolinic acid derivative.
Quenching: Add 1.0 mL of 10% Sodium Bisulfite solution to quench residual peroxide, preventing further degradation in the autosampler.
Final Dilution: Dilute to volume with Acetonitrile.
Analysis: Inject the stressed sample.
Self-Validation Check: Confirm mass balance (Peak Area of Aldehyde + Peak Area of Acid
≈
Initial Peak Area) and verify baseline resolution (
Rs>2.0
) between the two peaks.
References
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency / International Council for Harmonisation (ICH)
URL: [Link]
Title: Methanol adducts leading to the identification of a reactive aldehyde metabolite by ultra-high-performance liquid chromatography/mass spectrometry
Source: Rapid Communications in Mass Spectrometry, 31(1), 145-151.
URL: [Link]
Reference Data & Comparative Studies
Validation
Full spectroscopic characterization of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
This guide provides a comprehensive spectroscopic characterization of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a key building block in contemporary medicinal chemistry and materials science. Its unique stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive spectroscopic characterization of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a key building block in contemporary medicinal chemistry and materials science. Its unique structure, combining a pyridine-2-carboxaldehyde moiety with a methylsulfonyl-substituted phenyl ring, presents a rich spectroscopic landscape. To fully elucidate its features, we will not only analyze the target molecule but also compare its spectral data against structurally simpler analogs. This comparative methodology allows for a deeper understanding of how each functional group contributes to the final spectroscopic signature, providing researchers with a robust framework for structural verification and analysis.
Our analysis will be grounded in a multi-technique approach, leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a validated experimental protocol, discuss the anticipated results based on established chemical principles, and draw direct comparisons with relevant molecules to highlight key spectral markers.
Comparison Molecules
To understand the spectroscopic contributions of each part of our target molecule, we will use the following compounds as references:
2-Pyridinecarboxaldehyde: Isolates the spectral features of the pyridine-aldehyde portion.
Benzaldehyde: Provides a baseline for a simple aromatic aldehyde.
4-(Methylsulfonyl)pyridine: Helps identify the signature of the methylsulfonyl group attached to an aromatic system.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for mapping the proton environment of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of each signal provide definitive information about the electronic environment and connectivity of protons.
Experimental Protocol: ¹H NMR
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1]
Data Acquisition: Acquire the spectrum at room temperature. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Workflow for ¹H NMR Analysis
Caption: Simplified workflow for ¹³C NMR data acquisition.
Comparative ¹³C NMR Analysis
The electron-withdrawing nature of the aldehyde and sulfonyl groups, and the nitrogen atom in the pyridine ring, are the dominant factors influencing the ¹³C chemical shifts.
Carbonyl Carbon (C=O): Aldehyde carbonyl carbons are highly deshielded, typically appearing in the δ 190-200 ppm range. [2]For 2-pyridinecarboxaldehyde, this peak is observed at δ 193.5 ppm. [3]A similar value is expected for the target molecule.
Methyl Carbon (SO₂CH₃): This carbon will be found in the aliphatic region, predicted around δ 44 ppm .
Aromatic Carbons:
The carbon atoms attached to the nitrogen, aldehyde, and sulfonyl groups will be significantly influenced.
The carbon attached to the sulfonyl group (ipso-carbon) will be deshielded, expected around δ 142 ppm .
The carbon linking the two rings and the carbon bearing the aldehyde will also be downfield, likely in the δ 150-160 ppm range.
Other aromatic carbons will resonate in the typical δ 120-140 ppm region.
[4]
Compound/Group
Carbon Type
Expected Chemical Shift (δ ppm)
Target Molecule
Carbonyl (C=O)
~193
Aromatic (C-S & C-N)
~140 - 160
Aromatic (C-H)
~120 - 138
Methyl (SO₂CH₃)
~44
2-Pyridinecarboxaldehyde
Carbonyl (C=O)
193.5
Aromatic
121.2 - 153.1
Benzaldehyde
Carbonyl (C=O)
192.3
| | Aromatic | 129.1 - 136.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for the rapid identification of functional groups, as specific bonds vibrate at characteristic frequencies.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of analyte with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Workflow for IR Analysis
Caption: General workflow for IR spectroscopic analysis.
Comparative IR Analysis
The IR spectrum of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde will be dominated by three key features: the aldehyde, the sulfone, and the aromatic systems.
Aldehyde Group:
C=O Stretch: Aromatic aldehydes show a strong C=O stretching absorption. Due to conjugation with the pyridine ring, this band is expected at a lower frequency than a saturated aldehyde, around 1705 cm⁻¹ . [5][6][7]This is a highly diagnostic peak.
Aldehydic C-H Stretch: A hallmark of aldehydes is a pair of medium-intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ . The latter is particularly useful for distinguishing aldehydes from ketones.
[8]
Sulfonyl Group (SO₂): Sulfones exhibit two very strong, characteristic stretching vibrations:
Asymmetric SO₂ stretch: ~1320 cm⁻¹
Symmetric SO₂ stretch: ~1150 cm⁻¹
These intense bands are a definitive marker for the sulfone functionality.
[9]
Aromatic Rings: Look for C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹.
Functional Group
Vibration Type
Expected Wavenumber (cm⁻¹)
Intensity
Aldehyde
C=O Stretch
~1705
Strong, Sharp
Aldehyde
C-H Stretch
~2850, ~2750
Medium (Doublet)
Sulfone
SO₂ Asymmetric Stretch
~1320
Very Strong
Sulfone
SO₂ Symmetric Stretch
~1150
Very Strong
Aromatic
C=C Stretch
1600 - 1450
Medium to Weak
Methyl
C-H Stretch
~2960
Medium
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's structure and stability.
Experimental Protocol: MS
Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC).
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, typically the protonated molecule [M+H]⁺.
Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion. If desired, perform tandem MS (MS/MS) by isolating the parent ion and inducing fragmentation to study its daughter ions.
Workflow for Mass Spectrometry
Caption: Workflow for ESI-Mass Spectrometry analysis.
Comparative MS Analysis
The molecular formula of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is C₁₃H₁₁NO₃S, with a monoisotopic mass of 261.05 Da.
[10]
Parent Ion: In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 262.1 .
Fragmentation Pattern (MS/MS): Tandem mass spectrometry would reveal characteristic fragmentation pathways.
The bond between the phenyl and pyridine rings is a likely point of cleavage.
Loss of the methyl group from the sulfone (-15 Da) or the entire SO₂CH₃ group (-79 Da) are plausible fragmentation pathways.
A specific method for identifying sulfones involves ion/molecule reactions that can be diagnostic for this functional group in a mass spectrometer.
[11][12]
Ion
Formula
Calculated m/z
Interpretation
[M+H]⁺
[C₁₃H₁₂NO₃S]⁺
262.1
Protonated Parent Molecule
[M-CH₃]⁺
[C₁₂H₈NO₃S]⁺
246.0
Loss of methyl radical
| [M-SO₂]⁺ | [C₁₃H₁₁NO]⁺ | 197.1 | Loss of sulfur dioxide (less common) |
Conclusion
The full spectroscopic characterization of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is achieved through a synergistic application of NMR, IR, and MS. The comparative approach, referencing simpler structural analogs, allows for the unambiguous assignment of key spectral features. The aldehyde group is clearly identified by its downfield ¹H NMR signal (~10.1 ppm), ¹³C signal (~193 ppm), and characteristic IR stretches (~1705, 2750, 2850 cm⁻¹). The methylsulfonyl moiety is unequivocally confirmed by the intense, signature symmetric and asymmetric SO₂ stretches in the IR spectrum (~1150 and ~1320 cm⁻¹) and the methyl singlet in the ¹H NMR (~3.1 ppm). Finally, mass spectrometry confirms the molecular weight with a parent ion at m/z 262.1. This comprehensive guide provides researchers with the necessary framework and expected data points for the confident identification and quality control of this important chemical entity.
References
BenchChem. (2025). A Spectroscopic Comparison of Bipyridine Derivatives: A Guide for Researchers. Benchchem.
PubMed. (2014, April 4). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer.
ACS Publications. (2014, February 26). Identification of the Sulfone Functionality in Protonated Analytes via Ion/Molecule Reactions in a Linear Quadrupole Ion Trap Mass Spectrometer. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones.
ACS Publications. (2011, February 2). Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Inorganic Chemistry.
ResearchGate. (n.d.). Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study.
ACS Publications. (2011, February 2). Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Inorganic Chemistry.
Unknown Source. H-1 NMR Spectrum.
Unknown Source. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
RSC Publishing. (n.d.). Synthesis and characterization of two ruthenium(II) heteroleptic complexes of annelated derivatives of 2,2′-bipyridine. New Journal of Chemistry.
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
PMC. (n.d.). Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation Combined with Liquid Chromatography-Mass Spectrometry.
Unknown Source. (n.d.). IR: aldehydes.
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
ACS Publications. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry.
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
Google Patents. (n.d.). EP2551265A1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
PubMed. (1980, June). Synthesis and Antineoplastic Activity of Phenyl-Substituted Benzenesulfonylhydrazones of 2-pyridinecarboxyaldehyde 1-oxide. Journal of Medicinal Chemistry, 23(6), 631-4.
ResearchGate. (2016, June). Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3).
Comparative Analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde and Alternative Pyridine-2-carboxaldehydes
As a Senior Application Scientist in early-stage drug discovery, I approach the selection of synthetic building blocks as a strategic decision that dictates both workflow efficiency and downstream biological efficacy. Py...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-stage drug discovery, I approach the selection of synthetic building blocks as a strategic decision that dictates both workflow efficiency and downstream biological efficacy. Pyridine-2-carboxaldehydes (picolinaldehydes) are highly versatile intermediates used to construct complex heterocycles. Among these, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) stands out as a specialized, high-value precursor.
This guide provides an objective, data-driven comparison of this target compound against standard picolinaldehyde alternatives, detailing the mechanistic causality behind its reactivity, experimental validation protocols, and its specific application in synthesizing Cyclooxygenase-2 (COX-2) inhibitors.
Mechanistic Rationale: The Role of the C6 Substituent
The reactivity of the C2-formyl group in a pyridine ring is heavily influenced by the electronic and steric nature of the substituent at the C6 position.
In the case of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde , the 4-(methylsulfonyl)phenyl group serves a dual purpose:
Pharmacophoric Pre-installation: The methylsulfonyl (
−SO2CH3
) moiety is a privileged, well-documented pharmacophore responsible for inserting into the secondary side pocket of the COX-2 enzyme, conferring high selectivity over COX-1 .
Electronic Tuning: The methylsulfonyl group is strongly electron-withdrawing via both inductive (
−I
) and resonance (
−M
) effects. This electron deficiency is transmitted through the phenyl and pyridine rings, significantly increasing the partial positive charge (
δ+
) on the C2-carbonyl carbon. Consequently, the aldehyde becomes highly electrophilic and exceptionally susceptible to nucleophilic attack (e.g., by amines during reductive amination) compared to electron-donating analogs like 6-methyl-2-pyridinecarboxaldehyde.
Comparative Chemical and Physical Properties
To contextualize the performance of the target compound, we must compare it against baseline and alternative substituted picolinaldehydes. The table below summarizes the quantitative and qualitative data dictating their synthetic utility.
To leverage the high electrophilicity of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, reductive amination is a standard workflow to generate secondary amine precursors for COX-2 inhibitors.
The following protocol is designed as a self-validating system . We utilize Sodium Triacetoxyborohydride (
NaBH(OAc)3
) because it is a mild reducing agent that selectively reduces the imine intermediate without prematurely reducing the highly reactive starting aldehyde to an alcohol .
Step-by-Step Methodology
Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (261 mg, 1.0 mmol) of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde in 10 mL of anhydrous 1,2-Dichloroethane (DCE). Add 1.05 equivalents of the primary amine (e.g., benzylamine). Stir at room temperature for 1 hour.
Causality Check: DCE is chosen over Methanol to prevent the competitive formation of hemiacetals and to maintain the stability of the borohydride reagent.
Reduction: Add 1.5 equivalents (318 mg, 1.5 mmol) of
NaBH(OAc)3
portion-wise to the reaction mixture. Stir continuously at room temperature for 2–4 hours.
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes/EtOAc 1:1). The starting aldehyde is highly UV-active at 254 nm. The disappearance of the starting material spot confirms complete imine reduction.
Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous
NaHCO3
. Extract the aqueous layer with Dichloromethane (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Final QC Validation:
LC-MS: Confirm the product mass (e.g., for benzylamine, expected
[M+H]+=353.13
).
1
H-NMR: Validate the disappearance of the characteristic aldehyde proton singlet at
∼10.0
ppm and the appearance of the new benzylic/aliphatic
CH2
protons at
∼3.8–4.0
ppm.
Data Visualization
Synthetic Workflow Logic
The diagram below maps the causality and validation checkpoints of the reductive amination protocol described above.
Workflow and reaction logic for the reductive amination of the target aldehyde.
Biological Application: COX-2 Signaling Pathway
Once the target aldehyde is converted into a final coxib derivative, it acts upon the arachidonic acid pathway. The methylsulfonyl group ensures selective binding to the COX-2 active site, halting the inflammatory cascade.
Signaling pathway showing COX-2 inhibition by derivatives of the target compound.
Conclusion
For drug development professionals targeting the COX-2 enzyme, 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde offers a distinct advantage over baseline picolinaldehydes. It bypasses the need for late-stage cross-coupling to install the critical methylsulfonyl pharmacophore, while its unique electronic profile accelerates nucleophilic additions at the C2 position. By employing rigorous, self-validating protocols like the
NaBH(OAc)3
reductive amination, researchers can efficiently translate this building block into high-purity therapeutic candidates.
References
Zarghi, A., & Arfaei, S. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.[Link][1]
PubChemLite. "834884-84-3 (C13H11NO3S) - Compound Summary." National Center for Biotechnology Information.[Link][2]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
High-resolution mass spectrometry (HRMS) of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Title: High-Resolution Mass Spectrometry (HRMS) Strategies for the Analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde Introduction 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (Chemical Formula: C...
Author: BenchChem Technical Support Team. Date: March 2026
Title: High-Resolution Mass Spectrometry (HRMS) Strategies for the Analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
Introduction
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (Chemical Formula: C13H11NO3S) is a pivotal synthetic intermediate in the manufacturing of Etoricoxib, a highly selective cyclooxygenase-2 (COX-2) inhibitor utilized globally for pain management and inflammatory conditions[1]. During active pharmaceutical ingredient (API) synthesis, the accurate monitoring of this intermediate is critical. Unreacted aldehyde or its oxidized/reduced byproducts can propagate through the synthetic pathway, forming genotoxic impurities or drastically reducing overall synthetic yield.
High-Resolution Mass Spectrometry (HRMS) has become the gold standard for characterizing such small-molecule pharmaceutical intermediates[2]. By providing sub-ppm mass accuracy, HRMS enables the unambiguous differentiation of the target intermediate from isobaric interferences, ensuring the highest level of quality control.
Mechanistic Overview: Why HRMS?
In traditional low-resolution mass spectrometry (e.g., single or triple quadrupoles), nominal mass measurements cannot distinguish between molecules with identical integer masses but different elemental compositions[3]. For 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, the theoretical exact mass is 261.0459 Da.
A minor synthetic deviation—such as the oxidation of the aldehyde to a carboxylic acid (+15.9949 Da) or reduction to an alcohol (+2.0156 Da)—requires precise mass defect analysis to track reaction kinetics and impurity profiles accurately. HRMS eliminates the ambiguity of nominal mass overlap, providing a definitive elemental composition based on exact mass.
Comparative Analysis: LC-ESI-QTOF vs. LC-ESI-Orbitrap
When selecting an HRMS platform for pharmaceutical intermediate analysis, scientists typically evaluate and technologies. Both offer exceptional mass accuracy, but their underlying physics dictate different optimal use cases.
Orbitrap MS: Utilizes an electrostatic trap where ions oscillate around a central spindle. The frequency of oscillation is inversely proportional to the square root of the mass-to-charge ratio (m/z). Orbitraps deliver ultra-high resolving power (up to 500,000 FWHM), making them unsurpassed for complex structural elucidation, resolving fine isotopic structures, and retrospective data analysis[4]. However, mass resolution in an Orbitrap is inversely related to scan speed[5].
QTOF MS: Accelerates ions through a flight tube, measuring the time it takes to reach the detector. QTOF systems provide rapid scanning rates (up to 100 Hz) while maintaining consistent resolution (typically 30,000–50,000 FWHM) across the entire mass range[5]. This fast acquisition is critical when hyphenated with UltraPerformance LC (UPLC), where chromatographic peak widths can be less than 2 seconds[5].
Causality Insight: If your primary goal is high-throughput reaction monitoring or quantifying closely eluting impurities in a UPLC gradient, QTOF is preferred. Slow MS scan speeds can lead to insufficient data points across a narrow chromatographic peak, causing false negatives or poor quantitative integration[5]. Conversely, if the goal is deep structural elucidation of an unknown degradation product where scan time is secondary to resolving power, the Orbitrap is the superior choice[4].
Table 1: HRMS Platform Comparison for Etoricoxib Intermediate Analysis
Feature
LC-ESI-QTOF
LC-ESI-Orbitrap
Mass Resolving Power
~40,000 FWHM (Consistent)
Up to 500,000 FWHM (Scan-dependent)
Scan Speed
Very Fast (up to 100 Hz)
Moderate (1-20 Hz depending on resolution)
UPLC Compatibility
Excellent (Ideal for <2s peaks)
Good (Requires balancing resolution/speed)
Primary Application
High-throughput impurity screening
Unknown elucidation & exact mass confirmation
Mass Accuracy
< 2 ppm
< 1 ppm
Experimental Protocol: A Self-Validating System
To ensure reproducibility and analytical confidence, the following LC-HRMS protocol is designed with built-in system suitability checks for the analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde.
Step 1: Sample Preparation
Stock Solution: Dissolve 1.0 mg of the intermediate in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock.
Working Solution: Dilute the stock to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.
Validation Check: Always include a blank injection (diluent only) prior to the sample to rule out carryover, a common issue with highly conjugated pyridine derivatives.
Step 2: Chromatographic Separation (UPLC)
Column: Sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Causality: The acidic mobile phase ensures complete protonation of the pyridine nitrogen, maximizing ionization efficiency and signal-to-noise ratio in the positive ESI mode[6].
Desolvation Temperature: 350 °C (Optimized to ensure efficient droplet evaporation for the bulky sulfonyl moiety).
Acquisition Mode: Data-Dependent Acquisition (DDA) or All-Ion Fragmentation (MSE/DIA) to simultaneously capture the precursor [M+H]+ at m/z 262.0532 and its diagnostic fragments[5].
Table 2: Exact Mass and Theoretical Fragments (ESI+)
Species
Formula
Theoretical m/z
Mass Defect
Precursor Ion [M+H]+
C13H12NO3S+
262.0532
+0.0532
Fragment 1 (-CHO)
C12H11NO2S+
233.0505
+0.0505
Fragment 2 (-SO2CH3)
C12H9NO+
183.0678
+0.0678
Visualizations
Workflow decision tree for selecting QTOF vs. Orbitrap HRMS in intermediate analysis.
For the rigorous quality control and developmental monitoring of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, HRMS is an indispensable tool. While QTOF platforms excel in maintaining chromatographic fidelity for high-throughput UPLC methods, Orbitrap systems provide the ultimate resolving power for complex structural characterization. By employing the optimized ESI+ protocols and understanding the instrument-specific causality outlined above, analytical scientists can ensure robust, self-validating workflows that safeguard the integrity of the Etoricoxib synthetic pipeline.
References
Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes.[Link]
Brum, Junior et al. "Determination of etoricoxib in human plasma using automated on-line solid-phase extraction coupled with LC-APCI/MS/MS." Journal of the Brazilian Chemical Society, 2008. SciELO.[Link]
National Center for Biotechnology Information (NCBI). "Etoricoxib | C18H15ClN2O2S | CID 123619." PubChem Database.[Link]
A Validated HPLC-UV Method for the Quantification of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed, validated...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, a key building block in the synthesis of various pharmaceutical compounds.
This document goes beyond a simple protocol, offering a comparative analysis against other analytical techniques and a thorough explanation of the experimental choices, ensuring scientific integrity and providing a self-validating system for your laboratory.
Introduction to the Analyte and Analytical Challenges
6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is a heterocyclic aromatic aldehyde containing a sulfonyl group. This unique combination of functional groups presents specific analytical considerations. The pyridine ring and the phenyl group provide strong UV chromophores, making HPLC-UV a suitable technique for detection and quantification. However, the polarity imparted by the sulfonyl and aldehyde groups requires careful optimization of chromatographic conditions to achieve optimal retention and peak shape.
Developed HPLC-UV Method: A Foundation of Expertise
The following HPLC-UV method has been developed based on extensive experience with similar aromatic and heterocyclic compounds. The rationale behind each parameter selection is detailed to provide a clear understanding of the method's foundation.
Chromatographic Conditions
Parameter
Recommended Setting
Justification
Column
C18, 4.6 x 150 mm, 5 µm
The non-polar C18 stationary phase provides excellent retention for the aromatic rings of the analyte through hydrophobic interactions. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase
Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for moderately polar compounds. The addition of 0.1% formic acid helps to protonate the pyridine nitrogen, leading to improved peak shape and reproducibility by minimizing interactions with residual silanol groups on the stationary phase.[1]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column, ensuring efficient separation and reasonable run times.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes. 30 °C is a common and stable operating temperature.
UV Detection Wavelength
254 nm
A common wavelength for the detection of aromatic compounds. A full UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Diluent
Mobile Phase
Using the mobile phase as the diluent ensures compatibility and minimizes peak distortion.
Experimental Workflow for Method Development
The development of a robust HPLC method is an iterative process. The following diagram illustrates the logical workflow employed.
Caption: Workflow for HPLC-UV Method Development.
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A cornerstone of any reliable analytical method is rigorous validation. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[2][3][4]
System Suitability
Before any sample analysis, system suitability must be established to ensure the chromatographic system is performing adequately.
Protocol:
Prepare a standard solution of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde at a concentration of 100 µg/mL.
Inject the standard solution six replicate times.
Calculate the following parameters:
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.
Theoretical Plates (N): Should be ≥ 2000.
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Prepare a blank solution (diluent only) and inject it to ensure no interfering peaks at the retention time of the analyte.
Prepare a solution of the analyte and spike it with known related substances or potential impurities.
Analyze the spiked solution to demonstrate that the analyte peak is well-resolved from any impurity peaks.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.
Inject each standard solution in triplicate.
Plot a calibration curve of the mean peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Concentration Level
Concentration (µg/mL)
Level 1
50
Level 2
75
Level 3
100
Level 4
125
Level 5
150
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[5]
Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.
Prepare three replicates at each concentration level.
Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]
Repeatability (Intra-day Precision):
Prepare six individual samples of the analyte at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
The RSD of the results should be ≤ 2.0%.
Intermediate Precision (Inter-day and Inter-analyst):
Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
The RSD of the combined results from both studies should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Protocol:
These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined based on the signal-to-noise ratio, where LOD is typically 3:1 and LOQ is 10:1.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Introduce small variations to the method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2%)
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters. The results should remain within the acceptance criteria.
Validation Workflow Diagram
Caption: HPLC Method Validation Workflow.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique for the analysis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde, other methods may be considered depending on the specific analytical requirements.
Technique
Principle
Advantages
Disadvantages
HPLC-UV (This Method)
Separation based on polarity, detection via UV absorbance.
Moderate sensitivity, may require derivatization for compounds with poor chromophores.[6]
Gas Chromatography (GC)
Separation of volatile compounds in the gas phase.
High resolution for volatile and thermally stable compounds.
Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.[1][6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Separation by HPLC coupled with mass-based detection.
High sensitivity and selectivity, provides molecular weight and structural information.[7]
Higher cost and complexity compared to HPLC-UV.
Capillary Electrophoresis (CE)
Separation based on charge-to-size ratio in a capillary.
High efficiency, small sample volume, can be used for a wide range of analytes.[8]
Lower sensitivity and precision compared to HPLC for some applications.
Conclusion
The HPLC-UV method presented in this guide provides a reliable, robust, and validated approach for the quantification of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde. The detailed methodology and validation protocols, grounded in ICH guidelines, ensure the scientific integrity of the results. While alternative techniques such as LC-MS offer higher sensitivity, the described HPLC-UV method is a cost-effective and highly suitable option for routine quality control and research applications in the pharmaceutical industry.
References
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Pharmaguideline. (2024, December 11).
Asian Journal of Pharmaceutical Analysis. (n.d.).
Benchchem. (2025, December).
MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
ScienceDirect. (n.d.). Alternative methodologies for the determination of aldehydes by capillary electrophoresis.
ACS Publications. (2022, August 24).
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
PMC. (n.d.).
Journal of Food and Drug Analysis. (n.d.). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE.
Redalyc.org. (n.d.).
Graz University of Technology. (2024, February 13).
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
ResearchGate. (2016, April 25).
ResearchGate. (n.d.). Comparison of analytical techniques for the determination of aldehydes in test chambers | Request PDF.
Chromatography Today. (n.d.). Journal Watch: Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS.
PMC. (2026, January 20). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS.
Benchchem. (2025, December).
HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
ResearchGate. (2021, June 1).
(n.d.).
Navrachana University. (2023, February 15). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance.
Journal of Pharmaceutical Research International. (2021, September 2).
RSC Publishing. (n.d.). A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4).
PubMed. (2008, July 15). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
Comparative Efficacy of COX-2 Inhibitors: The Role of Precursor Scaffolds in Isoform Selectivity
The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) represents a triumph of structure-based drug design. However, the clinical efficacy, biochemical selectivity, and safety profiles of these drugs a...
Author: BenchChem Technical Support Team. Date: March 2026
The development of cyclooxygenase-2 (COX-2) selective inhibitors (coxibs) represents a triumph of structure-based drug design. However, the clinical efficacy, biochemical selectivity, and safety profiles of these drugs are intrinsically linked to the chemical precursors used during their synthesis[1]. By altering the central heterocyclic or carbocyclic scaffold—ranging from pyrazoles to pyridines—medicinal chemists can precisely manipulate the spatial orientation of pharmacophores, dictating how the molecule interacts with the COX-1 and COX-2 active sites[2].
This guide provides an objective, data-driven comparison of how different synthetic precursors influence the efficacy of COX-2 inhibitors, supported by validated experimental methodologies.
Mechanistic Causality: How Precursor Geometry Dictates Selectivity
The fundamental causality behind coxib selectivity lies in a single amino acid substitution between the two cyclooxygenase isoforms. In the constitutively expressed COX-1, position 523 is occupied by a bulky isoleucine (Ile523), which sterically restricts access to a secondary side pocket. In the inducible COX-2 isoform, this residue is replaced by a smaller valine (Val523), exposing a hydrophilic side pocket[2].
The precursor scaffold (e.g., a 5-membered pyrazole or a 6-membered pyridine) acts as a rigid geometric anchor. Its primary function is to project a sulfonyl pharmacophore (either a sulfonamide or a methylsulfonyl group) at a specific dihedral angle. If the angle is optimal, the pharmacophore inserts deeply into the Val523 side pocket of COX-2, yielding high-affinity binding. Conversely, the same geometry must maximize steric clash with Ile523 in COX-1 to prevent off-target inhibition[3].
Caption: Mechanism of COX-2 selectivity driven by precursor scaffold geometry and active site residues.
Comparative Analysis of Precursor Families
The choice of synthetic precursor directly impacts the final molecule's COX-1/COX-2 IC50 ratio.
Diarylpyrazole Precursors (e.g., Celecoxib): Synthesized via the condensation of 1,3-dicarbonyl compounds with substituted phenylhydrazines. The 5-membered pyrazole core provides baseline selectivity, but its geometry allows residual affinity for COX-1. Celecoxib utilizes a sulfonamide pharmacophore, which can engage in hydrogen bonding near the COX-1 entry channel, resulting in a moderate selectivity ratio[3].
Diarylisoxazole Precursors (e.g., Valdecoxib): Utilizing an isoxazole core slightly alters the vector of the sulfonamide group compared to pyrazole. This subtle geometric shift enhances the steric clash in COX-1, effectively doubling the selectivity ratio compared to celecoxib[4].
Diarylfuranone Precursors (e.g., Rofecoxib): Derived from a furan-2-one core. The oxygen-containing 5-membered ring tightly constrains a methylsulfonyl group. The lack of the amine (NH2) found in sulfonamides reduces off-target hydrogen bonding, drastically lowering COX-1 affinity and yielding high selectivity[4].
Diarylpyridine Precursors (e.g., Etoricoxib): Represents a paradigm shift by utilizing a 6-membered pyridine core. This structural expansion alters the spatial projection of the methylsulfonyl group, maximizing the steric clash with COX-1's Ile523 while perfectly aligning with COX-2's Val523 pocket, resulting in the highest biochemical selectivity among traditional coxibs[3][4].
Quantitative Efficacy and Selectivity Data
The following table summarizes the comparative efficacy of these inhibitors based on human whole blood assays (WBA), the gold standard for evaluating biochemical selectivity in vitro[3][4].
Drug
Precursor Scaffold
Pharmacophore
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Ratio (COX-1/COX-2)
Celecoxib
1,5-Diarylpyrazole
Sulfonamide
16.0
0.54
29.6
Valdecoxib
3,4-Diarylisoxazole
Sulfonamide
>100.0
~1.60
61.5
Rofecoxib
3,4-Diarylfuranone
Methylsulfonyl
>100.0
~0.36
272.0
Etoricoxib
1,2-Diarylpyridine
Methylsulfonyl
116.0
0.34
344.0
(Note: Exact IC50 values can vary by assay conditions; ratios are derived from standardized human WBA comparisons[3][4].)
To objectively compare the efficacy of novel COX-2 inhibitors synthesized from new precursors, researchers must employ a highly controlled, self-validating in vitro assay. The following protocol utilizes human recombinant COX-2 and ovine COX-1 to measure the reduction of prostaglandin H2 (PGH2) to PGF2α via Enzyme Immunoassay (EIA)[5].
Self-Validating Assay Controls
To ensure trustworthiness, the assay must include three internal controls:
Background Control: Heat-inactivated enzyme + Vehicle (validates that signal is strictly enzymatic and not due to substrate auto-oxidation).
Positive Control: A known reference inhibitor (e.g., Celecoxib) to validate assay sensitivity.
Step-by-Step Protocol
Reagent Preparation: Thaw human recombinant COX-2 and ovine COX-1 on ice. Dilute the enzymes in 1X Reaction Buffer (0.1 M Tris-HCl, pH 8.0) containing Heme (a necessary cofactor required for peroxidase activity)[5].
Pre-Incubation (Critical Causality Step): Add 10 µL of the test inhibitor (dissolved in DMSO) to the reaction wells containing the enzyme. Incubate for exactly 10 minutes at 37°C[5].
Causality: Most highly selective COX-2 inhibitors (like rofecoxib) are time-dependent, pseudo-irreversible inhibitors. Pre-incubation allows the necessary time for the enzyme-inhibitor complex to undergo a slow conformational change before introducing the competing substrate[5].
Reaction Initiation: Add 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells. Quickly mix and incubate for exactly 2 minutes at 37°C[5].
Termination: Add 30 µL of saturated Stannous Chloride (SnCl2) solution to each well and incubate for 15 minutes[5].
Causality: SnCl2 serves a dual purpose: it instantly stops enzyme catalysis by denaturing the protein, and it chemically reduces the highly unstable PGH2 intermediate into stable PGF2α, which is required for accurate downstream quantification[5].
Quantification: Transfer the reaction mixture to an EIA plate coated with a broadly specific antiserum. Quantify PGF2α levels by measuring absorbance at 412 nm. Calculate the percent inhibition relative to the 100% Initial Activity control to determine the IC50[5].
Caption: Step-by-step workflow for in vitro recombinant COX-1/COX-2 inhibitor screening assay.
References
The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed. nih.gov. 4
Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. diva-portal.org. 3
New Celecoxib Derivatives as Anti-Inflammatory Agents | Journal of Medicinal Chemistry. acs.org. 1
Cyclooxygenase-selective inhibition of prostanoid formation: transducing biochemical selectivity into clinical read-outs - JCI. jci.org. 2
Benchmarking the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde against other methods
Executive Summary The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a highly valued intermediate in medicinal chemistry. Its structural duality—featuring a methylsulfonyl pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS 834884-84-3) is a highly valued intermediate in medicinal chemistry. Its structural duality—featuring a methylsulfonyl pharmacophore essential for COX-2 selectivity and an electrophilic aldehyde for downstream cyclization—makes it a critical building block for tri-substituted pyridines and anti-inflammatory drugs like Etoricoxib .
This guide benchmarks three distinct synthetic methodologies for producing this intermediate, analyzing the mechanistic causality behind experimental choices to help drug development professionals optimize for yield, purity, and scalability.
Mechanistic Rationale & Synthetic Workflows
The synthesis fundamentally requires the formation of a biaryl C–C bond between a pyridine core and a phenyl ring. While the Suzuki-Miyaura cross-coupling is the industry standard for biaryl assembly, the presence of the highly reactive 2-pyridinecarboxaldehyde moiety presents unique chemoselectivity challenges. Aldehydes are prone to hydration, Cannizzaro-type disproportionation, or thermal degradation under the strongly basic, high-temperature conditions typically used in cross-coupling.
To navigate this, chemists must choose between direct assembly (optimizing the catalytic conditions to protect the aldehyde) or orthogonal two-step assembly (coupling an alcohol precursor followed by chemoselective oxidation).
Figure 1: Comparative workflows for the synthesis of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde.
Benchmarking Synthesis Routes
Method A: Direct Batch Suzuki-Miyaura Coupling
This is the most direct and atom-economical route, utilizing commercially available 6-bromo-2-pyridinecarboxaldehyde and 4-(methylsulfonyl)phenylboronic acid .
Mechanistic Causality: The 6-bromo-2-pyridinecarboxaldehyde is highly electron-deficient, which thermodynamically favors and accelerates the initial oxidative addition of Pd(0) into the C–Br bond. Conversely, the 4-(methylsulfonyl)phenylboronic acid possesses a strongly electron-withdrawing
−SO2Me
group, which decelerates the transmetalation step. To overcome this, a polar solvent mixture (Toluene/EtOH/H2O) is critical to stabilize the polar transition state. A mild base (
Na2CO3
) is explicitly chosen over
NaOH
to prevent base-catalyzed degradation of the aldehyde .
Method B: Continuous Flow Suzuki Coupling
Mechanistic Causality: Flow chemistry mitigates the thermal degradation of the aldehyde by drastically reducing the reaction time (residence time) from 12 hours to under 10 minutes. The high surface-area-to-volume ratio in microreactors allows for pressurized superheating (e.g., 120 °C), driving the reaction to completion rapidly before aldehyde side-reactions can occur.
Mechanistic Causality: For ultra-high purity requirements where aldehyde degradation cannot be tolerated, the biaryl bond is formed using a protected or reduced precursor like (6-bromopyridin-2-yl)methanol. The resulting benzylic alcohol is then oxidized to the target aldehyde. Activated manganese dioxide (
MnO2
) is the oxidant of choice because it is strictly chemoselective for allylic and benzylic alcohols, ensuring zero over-oxidation to the corresponding picolinic acid derivative .
Figure 2: Catalytic cycle of the direct Suzuki-Miyaura cross-coupling (Method A).
Quantitative Data & Performance Metrics
The following table summarizes the operational metrics of the three benchmarked methods to aid in route selection.
Metric
Method A: Direct Batch Suzuki
Method B: Continuous Flow Suzuki
Method C: Oxidation Route
Overall Yield
82 – 88%
91 – 95%
70 – 75% (Over 2 steps)
Reaction Time
10 – 12 hours
< 10 minutes
24 hours (Total)
Crude Purity
~90% (Requires column)
~95% (Crystallization sufficient)
~98% (Post-filtration)
Scalability
Moderate (Thermal limits)
High (Linear scale-up)
Low-Moderate (Heterogeneous
MnO2
)
E-Factor
~15
~8
~25 (Due to
MnO2
mass)
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with embedded analytical checkpoints.
Protocol 1: Direct Batch Suzuki-Miyaura Coupling (Method A)
Degassing: Charge a Schlenk flask with the organic precursors and solvent mixture. Degas via three freeze-pump-thaw cycles to strictly exclude oxygen and prevent Pd(0) oxidation.
Catalyst Addition: Add
Pd(PPh3)4
under a positive stream of argon.
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours.
Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 2:1). The starting bromide (
Rf≈0.6
) must be fully consumed, replaced by a new, highly UV-active product spot (
Rf≈0.4
).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Validation Checkpoint 2 (Post-Purification): Purify via flash column chromatography. Analyze the isolated solid via
1H
NMR (
CDCl3
). A successful synthesis is definitively validated by the presence of a sharp aldehyde proton singlet at ~10.1 ppm and the methylsulfonyl singlet at ~3.1 ppm.
Protocol 2: Chemoselective Oxidation (Method C - Step 2)
Setup: Dissolve the biaryl alcohol precursor in anhydrous DCM in a round-bottom flask at room temperature.
Oxidation: Add activated
MnO2
in one portion. The large excess is required due to the heterogeneous nature of the reaction. Stir vigorously at 25 °C for 12 hours.
Validation Checkpoint 1 (In-Process): Monitor via TLC (DCM/MeOH 95:5). The polar alcohol spot (
Rf≈0.2
) should convert entirely to the less polar aldehyde (
Rf≈0.6
).
Workup: Filter the black suspension through a pad of Celite to remove manganese residues. Wash the pad thoroughly with additional DCM (20 mL) to recover all product.
Validation Checkpoint 2: Concentrate the filtrate. The absence of a broad -OH stretch (~3300
cm−1
) and the appearance of a sharp C=O stretch (~1710
cm−1
) in FT-IR confirms complete conversion without over-oxidation to the carboxylic acid.
Conclusion & Selection Matrix
For standard laboratory-scale synthesis and discovery chemistry, Method A (Direct Batch Suzuki) offers the best balance of commercial reagent availability and atom economy. When transitioning to process chemistry or API manufacturing, Method B (Continuous Flow) is vastly superior due to its low E-factor, high throughput, and minimal thermal degradation profile. Method C (Oxidation) should be reserved for scenarios where orthogonal protection is strictly required to bypass aldehyde-incompatible reaction conditions in upstream steps.
References
MDPI. "Synthesis via Suzuki Reaction and Characterization of Pyridine Derivatives". Molecules. URL:[Link]
ACS Publications. "One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis (Etoricoxib Intermediates)". The Journal of Organic Chemistry. URL:[Link]
Validation
Impurity Carry-Over Dynamics: Tracking 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde in Etoricoxib Synthesis
Executive Summary Etoricoxib, a highly selective COX-2 inhibitor, requires stringent impurity profiling to meet ICH Q3A and Q11 regulatory standards. During its synthesis, the intermediate or process-related impurity 6-[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Etoricoxib, a highly selective COX-2 inhibitor, requires stringent impurity profiling to meet ICH Q3A and Q11 regulatory standards. During its synthesis, the intermediate or process-related impurity 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde poses a significant carry-over risk. This guide objectively compares analytical methodologies (RP-HPLC-UV vs. UPLC-HRMS/MS) and downstream purification strategies to track and purge this aldehyde and its derivatives from the final Active Pharmaceutical Ingredient (API).
Mechanistic Causality: The Fate of the Aldehyde Impurity
To effectively track an impurity, one must understand its chemical reactivity within the process matrix. The aldehyde group in 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is highly electrophilic. During the condensation stages of Etoricoxib synthesis, 1[1]. This specific compound can undergo three distinct pathways:
Survival (Unreacted): Due to stoichiometric imbalances, the intact aldehyde persists in the crude mixture.
Schiff Base Formation: It reacts with amine-containing precursors to form lipophilic imines. These derivatives closely mimic the solubility profile of Etoricoxib and co-crystallize during workup.
Oxidation: Exposure to air or oxidative conditions converts it to the corresponding carboxylic acid, which is highly polar.
Causality in Method Selection: Because the impurity morphs into derivatives with vastly different polarities and masses, relying solely on targeted UV detection for the parent aldehyde will result in false negatives. A self-validating analytical protocol must to detect the entire impurity lineage and ensure patient safety[].
Visualizing the Impurity Fate and Purge Pathway
Figure 1: Mechanistic fate and purge pathway of the aldehyde impurity during Etoricoxib synthesis.
Analytical Methodology Comparison: RP-HPLC-UV vs. UPLC-HRMS/MS
To establish a robust carry-over study, we compared standard Quality Control (QC) chromatography against high-resolution mass spectrometry.
Parameter
RP-HPLC-UV (Standard QC)
UPLC-HRMS/MS (Process Validation)
Primary Application
Routine batch release & assay
Trace carry-over & structural elucidation
Limit of Detection (LOD)
~0.05% w/w
~0.001% w/w
Run Time
15 - 25 minutes
5 - 8 minutes
Specificity
Low (Co-eluting degradants missed)
High (Exact mass filtering)
Derivative Tracking
Cannot easily identify Schiff bases
Identifies all downstream derivatives
Equipment Cost
Low
High
Data Interpretation: While3[3], UPLC-HRMS/MS is mandatory during the process validation phase to elucidate the structures of the Schiff base degradants and confirm true clearance.
Experimental Protocol: Step-by-Step Impurity Spiking and Carry-Over Study
This self-validating protocol ensures that the analytical method can accurately recover the impurity from the complex API matrix without matrix suppression.
Phase 1: Spiking & Matrix Simulation
Preparation of Spiking Standard: Dissolve 10.0 mg of 4[4] in 10 mL of Acetonitrile (ACN) to create a 1.0 mg/mL stock.
Matrix Spiking: Transfer 1.0 g of crude Etoricoxib into a 50 mL volumetric flask. Spike with 1.0 mL of the aldehyde stock (simulating a 0.1% w/w worst-case carry-over scenario).
Stress Testing (Self-Validation): Subject half of the spiked samples to forced degradation (0.1 N HCl and 0.1 N NaOH for 2 hours at 60°C) to intentionally generate the Schiff base and acid derivatives. This proves the method can detect the impurity even if it reacts during processing.
Phase 2: Chromatographic Analysis (UPLC-HRMS/MS)
Sample Filtration: Dilute the spiked matrix to volume with Mobile Phase A/B (50:50). Filter through a 0.22 µm PTFE syringe filter. Note: Nylon filters are avoided as they can adsorb the lipophilic Schiff base derivatives, leading to artificially low carry-over calculations.
Column Selection: Use a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm). The high surface area provides the theoretical plates needed to resolve the aldehyde from the structurally similar Etoricoxib peak.
Mobile Phase Gradient:
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.8).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: The acidic pH ensures the pyridine nitrogens on both the API and the impurity are fully protonated. This prevents peak tailing and ensures a self-validating, reproducible retention time.
Detection: Monitor UV at 235 nm and set the HRMS to ESI+ mode, scanning from m/z 100 to 800. Extract the exact mass of the protonated aldehyde[M+H]+ and its known degradants.
Purification Comparison: Clearing the Carried-Over Impurity
Once quantified, the impurity must be purged. We compared two downstream processing alternatives for clearing the aldehyde from crude Etoricoxib.
Purification Strategy
Initial Impurity Load
Final Impurity Level
API Yield Recovery
Scalability
Standard Recrystallization (EtOH/Water)
0.50%
0.18% (Fails ICH Q3A)
88%
High
Amine-Functionalized Scavenger Resin
0.50%
0.02% (Passes ICH Q3A)
94%
Medium
Preparative HPLC (C18)
0.50%
Not Detected
75%
Low
Analysis: Standard recrystallization struggles to clear the Schiff base derivative due to its structural homology with Etoricoxib. The use of an amine-functionalized scavenger resin covalently binds the unreacted aldehyde, driving the impurity level well below the ICH Q3A threshold of 0.10% without sacrificing API yield.
Conclusion
A robust impurity carry-over study for 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde cannot rely on static UV tracking. Because the aldehyde actively reacts within the synthesis matrix, UPLC-HRMS/MS is required to track its derivatives. Furthermore, implementing a targeted chemical scavenger during workup provides superior clearance compared to traditional thermodynamic purification (crystallization), ensuring the final Etoricoxib API meets all regulatory safety standards.
References
PMC/NIH. "Validated HPLC–PDA methodology utilized for simultaneous determination of Etoricoxib and Paracetamol in the presence of Paracetamol toxic impurities". Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS No. 834884-84-3).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde (CAS No. 834884-84-3). As a substituted pyridine derivative, this compound requires management as hazardous chemical waste to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. The protocols outlined herein are grounded in established safety principles and regulatory standards, designed for immediate application by laboratory personnel.
Hazard Assessment and Characterization
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This not only informs the selection of appropriate personal protective equipment (PPE) but also dictates the necessary disposal pathway. 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde is classified as a hazardous substance, and its disposal is regulated under federal and local laws.[1][2]
The primary hazards, as identified in safety data sheets, stem from its irritant and toxic properties.[3][4] As a pyridine derivative, it is considered hazardous waste, and under no circumstances should it be disposed of via standard trash or sewer systems.[5][6]
P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The following protocol outlines the necessary steps for collecting and storing 6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde waste prior to its removal by a certified disposal service. The foundational principle is that all chemical waste must be managed in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][8]
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate exposure risks.
Eye Protection: Chemical splash goggles or safety glasses with side-shields are mandatory.[7]
Hand Protection: Use nitrile or neoprene gloves. Inspect them for any signs of degradation or puncture before use.[5]
Body Protection: A standard laboratory coat is required to prevent skin contact.[5]
Step 2: Prepare a Designated Hazardous Waste Container
All waste must be collected at or near the point of generation in a designated container.[9]
Container Selection: The container must be in good condition, free from leaks or damage, and constructed of a material compatible with the chemical.[9] For solid waste (e.g., contaminated filter paper, gloves), a sealable polyethylene bag or drum is appropriate. For liquid solutions, use a screw-cap bottle, ensuring it is not a metal container.[10]
Secure Closure: The container must have a secure, leak-proof lid and be kept closed at all times except when adding waste.[9] Never leave a funnel in an open waste container.[9]
Step 3: Accurate and Compliant Waste Labeling
Proper labeling is a critical regulatory requirement and ensures safe handling by all personnel.
Mandatory Wording: The container must be clearly labeled with the words "Hazardous Waste."[9]
Chemical Identification: List the full, unabbreviated chemical name: "6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde."[9] If it is part of a mixture, list all constituents and their approximate percentages.[9]
Hazard Identification: Clearly indicate the known hazards (e.g., "Irritant," "Toxic").[5]
Step 4: Segregation and Safe Storage
Proper storage prevents dangerous chemical reactions and ensures a safe laboratory environment.
Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5][10] This area should be under the direct control of laboratory personnel.[9]
Incompatible Materials: Store this waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of ignition.[5][11][12]
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[10]
Step 5: Arrange for Professional Disposal
Laboratory personnel are responsible for the safe collection and temporary storage of waste; final disposal must be handled by trained professionals.
Contact EHS: When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[5][9][10]
Regulatory Time Limits: Be aware of regulatory time limits. The EPA requires that a full container be removed from a satellite accumulation area within 72 hours.[9]
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for routine waste handling and emergency spill response.
Caption: Disposal and spill management workflow.
Spill and Emergency Procedures
In the event of an accidental release, a prompt and correct response is critical to minimize risk.
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel.[5] Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or other commercial sorbent to contain the spill.[5][12][13]
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools and place it into a designated and properly labeled hazardous waste container.[7][11]
Decontaminate: Clean the spill area thoroughly.
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If inhaled, move to fresh air.[7]
Regulatory Context and Compliance
The management of laboratory chemical waste is primarily governed by the EPA under RCRA.[1] Academic laboratories may have specific alternative regulations under Subpart K, which allows for longer accumulation times (up to twelve months) but requires a formal Laboratory Management Plan.[14] It is imperative to consult with your institution's EHS department to ensure all actions are in full compliance with federal, state, and local regulations, as these can vary.[2][5] The ultimate disposal of this chemical waste will likely involve high-temperature incineration at a licensed facility, a common and effective method for pyridine-based compounds.[6]
References
BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
Apollo Scientific. (n.d.). Pyridine - Safety Data Sheet.
Sigma-Aldrich. (2013, September 23). Safety Data Sheet.
BASF. (2025, May 27). Safety data sheet according to Regulation UK SI 2019/758 and UK SI 2020/1577 as amended from time to time.
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal.
Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet.
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
Labbox Export. (2022, October 14). UN1282 Pyridine AGR, ACS, Ph Eur - Safety Data Sheet.